N-Nitroso-bisoprolol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2820170-76-9 |
|---|---|
Molecular Formula |
C18H30N2O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C18H30N2O5/c1-14(2)20(19-22)11-17(21)13-25-18-7-5-16(6-8-18)12-23-9-10-24-15(3)4/h5-8,14-15,17,21H,9-13H2,1-4H3 |
InChI Key |
MEDUICQOPWENFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)N=O |
Origin of Product |
United States |
Foundational & Exploratory
The Formation Mechanism of N-Nitroso-bisoprolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitroso-bisoprolol is a nitrosamine impurity of bisoprolol, a widely used beta-blocker. The formation of this impurity is a significant concern for the pharmaceutical industry due to the potential carcinogenic nature of N-nitrosamines. This technical guide provides an in-depth analysis of the formation mechanism of this compound, including the underlying chemistry, influencing factors, and relevant experimental protocols for its synthesis and detection. While specific quantitative kinetic data for this compound formation is not extensively available in public literature, this guide synthesizes established principles of N-nitrosamine chemistry to provide a comprehensive overview for research and drug development professionals.
Core Formation Mechanism
The fundamental mechanism for the formation of this compound is the nitrosation of the secondary amine moiety present in the bisoprolol molecule.[1][2] This reaction involves an electrophilic attack by a nitrosating agent on the lone pair of electrons of the nitrogen atom in the secondary amine of bisoprolol.
The overall reaction can be summarized as follows:
Bisoprolol (Secondary Amine) + Nitrosating Agent → this compound + Byproduct
The key reactants and the general pathway are illustrated below.
References
An In-depth Technical Guide to the Chemical Synthesis and Characterization of N-Nitroso-bisoprolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitroso-bisoprolol is a nitrosamine impurity that can form during the synthesis, formulation, or storage of bisoprolol, a widely used beta-blocker for cardiovascular conditions.[1][2] Due to the potential carcinogenic nature of N-nitrosamines, their presence in pharmaceutical products is strictly regulated.[1] This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound, intended to serve as a valuable resource for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols for its synthesis and characterization, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the metabolic activation pathway of N-nitrosamines.
Chemical Synthesis of this compound
The synthesis of this compound involves the nitrosation of the secondary amine moiety of bisoprolol.[2] This reaction is typically achieved by treating bisoprolol with a nitrosating agent, such as sodium nitrite, under acidic conditions.[3][4] The acidic environment generates nitrous acid in situ, which then forms the nitrosonium ion (NO+), the key electrophile in the reaction.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound and may require optimization.
Materials:
-
Bisoprolol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or other suitable acid
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)
Procedure:
-
Dissolution: Dissolve a known quantity of bisoprolol in a suitable organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: Cool the solution in an ice bath and slowly add a dilute solution of hydrochloric acid with continuous stirring. The pH of the aqueous phase should be acidic.
-
Nitrosation: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the stirred, acidified bisoprolol solution while maintaining the low temperature.
-
Reaction: Allow the reaction mixture to stir at a low temperature for a specified period. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and then with brine to remove any remaining acid and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are commonly employed.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N-(2-hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylnitrous amide | [2] |
| Molecular Formula | C₁₈H₃₀N₂O₅ | [5] |
| Molecular Weight | 354.44 g/mol | [5] |
| CAS Number | 2820170-76-9 | [5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound.
2.2.1. Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, such as a C18 column (e.g., Acquity HSS T3, 3.0 x 100 mm, 1.8 µm), is suitable.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[6]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
Injection Volume: 1-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
2.2.2. HPLC Data
| Parameter | Typical Value |
| Purity | >95% |
| Retention Time | Dependent on the specific HPLC method |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern.
2.3.1. Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap).
-
Scan Mode: Full scan to identify the parent ion and product ion scan (MS/MS) to determine the fragmentation pattern.
-
Collision Energy: Optimized to achieve characteristic fragmentation.
2.3.2. Mass Spectrometry Data
| Parameter | Value |
| [M+H]⁺ (Calculated) | 355.2228 |
| [M+H]⁺ (Observed) | To be determined experimentally |
| Major Fragment Ions | To be determined experimentally |
Common fragmentation pathways for nitrosamines include the loss of the NO radical (30 Da) and the loss of H₂O.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra should be acquired.
2.4.1. Experimental Protocol: NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Experiments: Standard ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments (e.g., COSY, HSQC) for unambiguous signal assignment.
2.4.2. NMR Data
The chemical shifts (δ) are dependent on the solvent used. The following is a generalized representation of expected signals.
| ¹H NMR | ¹³C NMR |
| Aromatic protons | Aromatic carbons |
| Aliphatic protons of the bisoprolol backbone | Aliphatic carbons of the bisoprolol backbone |
| Protons of the isopropoxyethoxy group | Carbons of the isopropoxyethoxy group |
| Protons of the N-isopropyl group | Carbons of the N-isopropyl group |
Metabolic Activation and Genotoxicity
N-nitrosamines are generally not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[1][8] This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[9] The metabolic activation of this compound is expected to follow a similar pathway.
The key step is the α-hydroxylation of one of the alkyl groups attached to the nitrosamine nitrogen.[9] This is followed by spontaneous decomposition to form a reactive diazonium ion, which is a potent alkylating agent that can react with DNA, leading to mutations and potentially initiating carcinogenesis.[1][10]
Metabolic Activation Pathway Diagram
Caption: Metabolic activation pathway of this compound leading to genotoxicity.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and data presented herein are intended to aid researchers in the pharmaceutical industry in understanding, identifying, and controlling this critical impurity. A thorough understanding of the chemistry and analytical methodologies for N-nitrosamine impurities is paramount for ensuring the safety and quality of pharmaceutical products.
References
- 1. mdpi.com [mdpi.com]
- 2. N-Nitroso Bisoprolol | Manasa Life Sciences [manasalifesciences.com]
- 3. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. This compound | C18H30N2O5 | CID 168480018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hesiglobal.org [hesiglobal.org]
- 9. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
N-Nitroso-bisoprolol: A Comprehensive Technical Guide on its Genotoxic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitroso-bisoprolol (NBP), a nitrosamine drug substance-related impurity (NDSRI) of the widely prescribed beta-blocker bisoprolol, has emerged as a subject of significant interest within the pharmaceutical industry due to its potential genotoxic and carcinogenic properties.[1][2][3][4][5] As regulatory scrutiny over nitrosamine impurities intensifies, a thorough understanding of the risk assessment, analytical detection, and toxicological evaluation of NBP is paramount for ensuring patient safety and regulatory compliance. This technical guide provides an in-depth analysis of this compound, consolidating current scientific data on its formation, acceptable intake limits, genotoxicity, and the experimental protocols used for its assessment.
Introduction: The Challenge of Nitrosamine Impurities
Nitrosamines are a class of organic compounds characterized by the N-N=O functional group. Many nitrosamines are classified as probable or possible human carcinogens, raising significant safety concerns when detected in pharmaceutical products.[6] The discovery of these impurities in various medications has prompted stringent regulatory actions from global health authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6]
This compound is an NDSRI, meaning it is structurally related to the active pharmaceutical ingredient (API), bisoprolol.[1][2][3][5] Its formation can occur during the synthesis, formulation, or even storage of the drug product under specific conditions.[4][7] This guide will delve into the technical details surrounding NBP, offering a valuable resource for professionals involved in drug development, quality control, and regulatory affairs.
Chemical Profile and Formation Pathway
Chemical Identity:
| Property | Value |
| Chemical Name | N-(2-hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylnitrous amide |
| CAS Number | 2820170-76-9[4][7] |
| Molecular Formula | C18H30N2O5[4][7][8][9][10] |
| Molecular Weight | 354.44 g/mol [4][9][10] |
This compound forms from the reaction of the secondary amine moiety in the bisoprolol molecule with nitrosating agents, such as nitrite ions, under acidic conditions.[4][7]
Regulatory Landscape and Acceptable Intake Limits
Regulatory agencies have established acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. For this compound, the AI has been a subject of discussion and is informed by the Carcinogenic Potency Categorization Approach (CPCA).[4][11]
| Regulatory Body / Approach | Acceptable Intake (AI) Limit | Potency Category |
| EMA | 1500 ng/day[1][12] | 4[12] |
| Health Canada | 1500 ng/day[13] | 4[13] |
| US FDA (under CPCA) | 1500 ng/day[4] | 4[4] |
Recent in-depth studies suggest that the default AI limit for NBP might be overly conservative.[1][3][5][14] A study by Simon et al. (2025) proposed significantly higher safe limits based on extensive toxicological data.[1][2][3][14]
| Derived Safe Limit (Simon et al., 2025) | Value |
| Permissible Daily Exposure (PDE) | 400 µ g/day [1][2] |
| Acceptable Intake (AI) based on ICH M7 | 64 µ g/day [1][2][3] |
Genotoxicity Assessment: In Vitro and In Vivo Studies
A comprehensive evaluation of the genotoxic potential of this compound has been conducted using a battery of tests. The results indicate a weak mutagenic potential, particularly under specific metabolic activation conditions.[1][2][3][14]
Summary of Genotoxicity Data:
| Assay | Metabolic Activation | Result |
| Standard Ames Test | 10% & 30% induced rat S9, 30% uninduced hamster S9 | Negative[1][2][3][14] |
| Enhanced Ames Test (EAT) | 30% induced hamster S9 | Positive in TA100 and TA1535 strains[1][2][3][14] |
| HPRT Assay (V79 cells) | Not specified | Negative[1][2][3][14] |
| In Vivo ecNGS (mice) | N/A | Weakly positive in liver and bone marrow[1][2][3][14] |
These findings suggest that while NBP is not a potent mutagen, it does exhibit some genotoxic activity, warranting careful control and risk management.[1][3][14]
Experimental Protocols
Enhanced Ames Test (EAT) Protocol
The Enhanced Ames Test is a modification of the standard bacterial reverse mutation assay designed to improve the detection of certain mutagens, including nitrosamines.[1][14]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Nitroso Bisoprolol | Manasa Life Sciences [manasalifesciences.com]
- 5. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. fda.gov [fda.gov]
- 7. N-Nitroso Bisoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 8. This compound | C18H30N2O5 | CID 168480018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. Blackboard [gsrs.ncats.nih.gov]
- 11. Nitrosamine impurities in medications: Overview - Canada.ca [canada.ca]
- 12. tga.gov.au [tga.gov.au]
- 13. canada.ca [canada.ca]
- 14. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Genotoxic Impurity: Investigating the Origins of N-Nitroso-bisoprolol in Bisoprolol Drug Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Abstract
This technical guide provides a comprehensive examination of the origins of N-Nitroso-bisoprolol, a nitrosamine impurity of concern, in bisoprolol drug products. This compound, a potential genotoxic agent, can form when the secondary amine moiety of the bisoprolol molecule reacts with nitrosating agents. This document details the chemical pathways of its formation, identifies potential sources of precursors within the manufacturing process and excipients, and outlines robust analytical methodologies for its detection and quantification. Detailed experimental protocols and representative data are presented to equip researchers and drug development professionals with the necessary knowledge to mitigate the risk of this impurity in pharmaceutical formulations.
Introduction
Bisoprolol is a widely prescribed beta-blocker used in the management of cardiovascular diseases.[1] The presence of nitrosamine impurities in pharmaceutical products has come under intense scrutiny from global regulatory bodies due to their classification as probable human carcinogens. This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form during the synthesis, formulation, or storage of bisoprolol-containing medicines.[1][2] Its formation is a result of the reaction between the secondary amine functional group in the bisoprolol structure and a nitrosating agent, most commonly derived from nitrite salts.[2][3] This guide delves into the fundamental chemistry of this compound formation, explores its potential origins in the drug manufacturing lifecycle, and provides detailed analytical procedures for its control.
The Chemistry of this compound Formation
The formation of this compound is a classic nitrosation reaction. The core requirements for this reaction are the presence of a nitrosatable amine (in this case, the secondary amine of bisoprolol) and a nitrosating agent under favorable conditions.[3]
Key Precursors and Conditions:
-
Bisoprolol: The active pharmaceutical ingredient (API) itself provides the secondary amine necessary for nitrosation.[2]
-
Nitrosating Agents: Nitrous acid (HNO₂) is the primary nitrosating agent, which is typically formed in situ from nitrite salts (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[4] Other nitrogen oxides (NOx) can also act as nitrosating agents.
-
Favorable Conditions: The reaction is often accelerated by:
-
Acidic pH: A low pH environment promotes the formation of nitrous acid from nitrites.[4]
-
Elevated Temperatures: Higher temperatures can increase the rate of the nitrosation reaction.[2]
-
Presence of Moisture: Water can facilitate the ionization of nitrites and the subsequent formation of nitrous acid.[2]
-
The general chemical transformation is depicted below:
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. N-Nitroso Bisoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 3. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 4. Nitrite analysis in pharmaceuticals: monitoring a precursor to nitrosamine | Metrohm [metrohm.com]
CAS number and molecular structure of N-Nitroso-bisoprolol
An In-depth Technical Guide to N-Nitroso-bisoprolol
This technical guide provides a comprehensive overview of this compound, a nitrosamine impurity of the beta-blocker bisoprolol. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, formation, analytical detection, and toxicological assessment.
Chemical Identity and Molecular Structure
This compound (NBP) is a nitrosamine drug substance-related impurity (NDSRI) of bisoprolol.[1][2][3][4] It is classified as a potential genotoxic and carcinogenic compound.[5]
CAS Number: 2820170-76-9[1][2][5][6][7][8]
Molecular Formula: C₁₈H₃₀N₂O₅[5]
IUPAC Name: N-(2-hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylnitrous amide[5]
Molecular Structure:
Image Source: PubChem CID 168480018
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 354.44 g/mol | [5] |
| Purity | >95% (as a reference standard) | [5][9] |
| Acceptable Intake (AI) Limit (Default) | 1500 ng/day (1.5 µ g/day ) | [5][8] |
| Carcinogenic Potency Category | Category 4 (USFDA) | [5] |
Formation of this compound
This compound is not an intended product but rather an impurity that can form during the synthesis, formulation, or storage of bisoprolol.[5][10] The formation occurs through the nitrosation of the secondary amine moiety in the bisoprolol molecule. This reaction is typically facilitated by the presence of nitrosating agents, such as nitrite impurities, under specific conditions like heat, moisture, or an acidic environment.[5][10]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. N-Nitroso Bisoprolol | Manasa Life Sciences [manasalifesciences.com]
- 6. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. Buy High-Purity N-Nitroso Bisoprolol for Pharma Safety | Advent [adventchembio.com]
- 10. N-Nitroso Bisoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
An In-depth Technical Guide to the Physical and Chemical Properties of N-Nitroso-bisoprolol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-bisoprolol is a nitrosamine drug substance-related impurity (NDSRI) of bisoprolol, a widely prescribed beta-blocker for treating cardiovascular conditions such as hypertension and heart failure.[1][2][3] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to the classification of many compounds in this class as potential human carcinogens.[4][5][6] this compound forms from the reaction of the secondary amine moiety in the bisoprolol structure with nitrosating agents.[4][7]
This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its formation, and outlines the experimental protocols used for its analysis and characterization. This information is critical for quality control, risk assessment, and the development of mitigation strategies in the manufacturing of bisoprolol-containing drug products.
Chemical and Physical Properties
This compound is typically described as a yellow, sticky oil or liquid.[8][9] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[8] While stable for shipping at ambient temperatures, long-term storage at -20°C is recommended for reference standards.[4]
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Citations |
| Chemical Name | N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylnitrous amide | [4][5][10][11] |
| CAS Number | 2820170-76-9 | [4][10][11][12] |
| Molecular Formula | C₁₈H₃₀N₂O₅ | [4][5][10][12] |
| Molecular Weight | 354.45 g/mol | [4] |
| Synonyms | N-Nitrosobisoprolol, 1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)nitrosoamino]-2-propanol | [7][11][12][13] |
Computed Physicochemical Properties
The data in the following table are computed properties that help predict the behavior of the molecule in various chemical and biological systems.
| Property | Value | Citations |
| XLogP3 | 2.3 | [12] |
| Hydrogen Bond Donor Count | 1 | [12] |
| Hydrogen Bond Acceptor Count | 6 | [12] |
| Rotatable Bond Count | 12 | [12] |
| Exact Mass | 354.21547206 Da | [12] |
| Topological Polar Surface Area | 80.6 Ų | [12] |
| Heavy Atom Count | 25 | [12] |
Formation Pathway and Stability
This compound is not a synthetic precursor but an impurity formed when the secondary amine in the bisoprolol molecule reacts with a nitrosating agent (e.g., nitrous acid derived from nitrite salts).[4][7] This reaction is promoted by specific conditions such as heat, moisture, or an acidic environment.[4] The control of residual nitrites and the processing conditions during drug manufacturing are therefore critical to minimize the formation of this impurity.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Nitroso Bisoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 5. Buy High-Purity N-Nitroso Bisoprolol for Pharma Safety | Advent [adventchembio.com]
- 6. waters.com [waters.com]
- 7. N-Nitroso Bisoprolol | Manasa Life Sciences [manasalifesciences.com]
- 8. synchemia.com [synchemia.com]
- 9. N-Nitroso Bisoprolol | CymitQuimica [cymitquimica.com]
- 10. This compound | CAS 2820170-76-9 | LGC Standards [lgcstandards.com]
- 11. veeprho.com [veeprho.com]
- 12. This compound | C18H30N2O5 | CID 168480018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
Preliminary Toxicological Assessment of N-Nitroso-bisoprolol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitroso-bisoprolol (NBP), a nitrosamine drug substance-related impurity (NDSRI) of the widely prescribed beta-blocker bisoprolol, has come under scrutiny as part of the broader regulatory focus on nitrosamine impurities in pharmaceuticals.[1][2] Nitrosamines are classified as probable human carcinogens, necessitating a thorough toxicological evaluation to establish safe limits for human exposure.[2] This technical guide provides a comprehensive overview of the preliminary toxicological assessment of NBP, summarizing key in vitro and in vivo mutagenicity studies, detailing experimental protocols, and presenting derived safe intake limits. The findings suggest that while NBP exhibits weak mutagenic potential under specific laboratory conditions, its potency is significantly lower than that of small-molecule nitrosamines, supporting higher acceptable intake levels than the conservative default values.[1][2]
Introduction
The discovery of N-nitrosamine impurities in various medications has prompted stringent regulatory actions worldwide to mitigate patient risk.[2] N-nitrosamines are a class of compounds of concern due to their potential carcinogenicity, a property linked to their metabolic activation into reactive electrophiles that can alkylate DNA.[3] this compound (NBP) is an NDSRI formed from the nitrosation of the secondary amine moiety of bisoprolol.[4] Its structural complexity compared to simple nitrosamines like N-nitrosodimethylamine (NDMA) suggests a different toxicological profile.[5] This whitepaper consolidates the current toxicological data on NBP to inform risk assessment and control strategies.
In Vitro Mutagenicity Assessment
The initial toxicological evaluation of this compound involved assessing its mutagenic potential in bacterial and mammalian cell systems. These assays are crucial for identifying genotoxic hazards.
Bacterial Reverse Mutation Assay (Ames Test)
The mutagenicity of NBP was evaluated using the Ames test, which detects chemically induced reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.[6] Initial tests under standard OECD 471 conditions with 10% and 30% induced rat liver S9 and 30% uninduced hamster liver S9 metabolic activation systems were negative.[2][6][7]
However, when tested using an Enhanced Ames Test (EAT) protocol, specifically with a 30% induced hamster liver S9 fraction, NBP showed a positive mutagenic response in S. typhimurium strains TA100 and TA1535.[2][6][7] This indicates that under specific and stringent metabolic activation conditions, NBP can induce base-pair substitution mutations.[2][6][7] The EAT is considered more sensitive for detecting the mutagenicity of certain nitrosamines.[6][8]
Table 1: Summary of Enhanced Ames Test (EAT) Results for this compound [6]
| Test Strain | Metabolic Activation | Result |
| S. typhimurium TA100 | 30% Induced Hamster S9 | Positive |
| S. typhimurium TA1535 | 30% Induced Hamster S9 | Positive |
| S. typhimurium TA98 | 30% Induced Hamster S9 | Negative |
| S. typhimurium TA1537 | 30% Induced Hamster S9 | Negative |
| E. coli WP2uvrA | 30% Induced Hamster S9 | Negative |
Mammalian Cell Gene Mutation Assay (HPRT Assay)
To assess mutagenicity in a mammalian system, a Hypoxanthine-Guanine Phosphoribosyl Transferase (HPRT) gene mutation assay was conducted using V79 Chinese hamster lung cells.[2][7] In this assay, NBP did not induce a relevant increase in mutation frequency, in contrast to the positive control, N-nitrosodiethylamine (NDEA).[2][6][7] This negative result in a mammalian cell line suggests a lower mutagenic potential in eukaryotic systems compared to the findings in the highly sensitive EAT.[2][7]
Table 2: HPRT Assay Results for this compound in V79 Cells [2][7]
| Compound | Concentration Range Tested | Result |
| This compound (NBP) | Not specified | Negative |
| N-Nitrosodiethylamine (NDEA) | Not specified | Positive |
In Vivo Genotoxicity Assessment
To evaluate the genotoxic potential of NBP in a whole-animal model, a 28-day repeat-dose study was conducted in wild-type NMRI mice.[2][7] This in vivo assessment is critical for understanding the toxicological relevance of the in vitro findings.
28-Day Repeat-Dose Study with ecNGS
The study utilized the highly sensitive error-corrected next-generation sequencing (ecNGS) method, specifically duplex sequencing, to detect mutations in the liver and bone marrow of mice treated with NBP.[2][6][7] This advanced technique allows for the detection of rare mutational events across the genome.[6] A weak induction of mutation frequencies was observed in both the liver and bone marrow.[2][6][7]
Table 3: Summary of 28-Day In Vivo Mutagenicity Study of this compound [2][7]
| Species | Strain | Duration | Tissues Examined | Analytical Method | Key Finding |
| Mouse | NMRI (wild-type) | 28 days | Liver, Bone Marrow | ecNGS (Duplex Sequencing) | Weak induction of mutation frequencies |
Derivation of Safe Intake Limits
Based on the quantitative data from the in vivo study, new safe intake limits for this compound were calculated using benchmark dose (BMD) analysis.[2][7] These derived limits are significantly higher than the default acceptable intake (AI) of 1.5 µ g/day often applied to nitrosamines with limited data.[2][7]
Table 4: Derived Safe Intake Limits for this compound [2][7]
| Parameter | Derived Limit (µ g/person/day ) | Basis of Calculation |
| Permissible Daily Exposure (PDE) | 400 | ICH Q3C framework, based on in vivo ecNGS data |
| Acceptable Intake (AI) | 64 | ICH M7 framework, based on in vivo ecNGS data |
These findings suggest that the Carcinogenic Potency Categorization Approach (CPCA), which relies on structural considerations alone, may be overly conservative for NBP.[1][2][9] The data-driven approach provides a more realistic and scientifically supported basis for setting safe exposure limits.[2][7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the protocols for the key experiments conducted on this compound.
Enhanced Ames Test (EAT) Protocol
The EAT for N-nitrosamines follows the general principles of the OECD 471 guideline but with specific modifications to enhance sensitivity.[6][8]
-
Test Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA (pKM101) were used.[6][8]
-
Assay Type: The pre-incubation method was employed.[8]
-
Pre-incubation Time: A 30-minute pre-incubation period was used.[8]
-
Metabolic Activation: The assay was conducted with and without a post-mitochondrial fraction (S9). For NBP, the key condition was the use of a 30% (v/v) hamster liver S9 fraction from rodents pre-treated with cytochrome P450 inducers (e.g., phenobarbital and β-naphthoflavone).[6][8]
-
Controls: Appropriate solvent controls and positive controls for each tester strain with and without S9 were included. For the EAT, additional nitrosamine-specific positive controls (e.g., NDMA, 1-Cyclopentyl-4-nitrosopiperazine) are recommended.[10]
-
Data Analysis: A positive response is defined by a concentration-related increase in revertant colonies and a reproducible increase over the solvent control.
HPRT Gene Mutation Assay Protocol
This assay is conducted according to OECD Guideline 476.
-
Cell Line: Chinese hamster V79 cells, which are deficient in certain metabolic enzymes, are commonly used.
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (e.g., induced rat liver S9).
-
Treatment: Cells are exposed to NBP over a range of concentrations for a defined period (e.g., 4 hours).
-
Mutation Expression: Following treatment, cells are cultured for a period to allow for the expression of any induced mutations in the Hprt gene.
-
Selection: Cells are then cultured in a medium containing a selective agent (e.g., 6-thioguanine). Only mutant cells lacking functional HPRT can survive.
-
Data Analysis: The mutation frequency is calculated as the number of mutant colonies relative to the number of surviving cells.
28-Day In Vivo ecNGS Study Protocol
This study was designed to provide in vivo mutagenicity data for a robust risk assessment.
-
Animal Model: Wild-type NMRI female mice were used.[2]
-
Dosing: Animals were administered NBP daily for 28 consecutive days via an appropriate route (e.g., oral gavage). Multiple dose groups, a vehicle control group, and a positive control group were included.
-
Tissue Collection: At the end of the study, liver and bone marrow tissues were collected for DNA extraction.[2][7]
-
DNA Analysis: DNA was analyzed using duplex sequencing, an error-corrected next-generation sequencing method, to identify and quantify rare mutations across the genome.[6]
-
Data Analysis: Mutation frequencies and spectra were determined for each dose group and tissue type. Benchmark dose (BMD) modeling was applied to the dose-response data to determine a point of departure for calculating the PDE and AI.[2][6][7]
Visualizations: Workflows and Pathways
Experimental Workflow for this compound Toxicological Assessment
The logical flow of the toxicological evaluation, from in vitro screening to in vivo confirmation and safe limit derivation, is depicted below.
Caption: Workflow for the toxicological evaluation of this compound.
Proposed Metabolic Activation Pathway of this compound
All N-nitrosamines require metabolic activation to exert their genotoxic effects.[3] This process is typically initiated by cytochrome P450 (CYP) enzymes through α-hydroxylation. The structural complexity of NBP, particularly the bulky isopropyl group adjacent to the nitroso moiety, is thought to hinder this metabolic activation compared to smaller nitrosamines, leading to lower carcinogenic potency.[5][11]
Caption: Postulated metabolic activation pathway for this compound.
Conclusion
The preliminary toxicological assessment of this compound indicates that it is a weak mutagen, positive only under the stringent conditions of the Enhanced Ames Test and showing a weak response in a highly sensitive in vivo ecNGS study.[2][6][7] It was negative in the HPRT mammalian cell mutation assay.[2][7] The in vivo data has enabled the derivation of a Permissible Daily Exposure (PDE) of 400 µ g/day and an Acceptable Intake (AI) of 64 µ g/day , both substantially higher than the conservative default limits for uncharacterized nitrosamines.[2][7] This technical guide provides researchers, scientists, and drug development professionals with the core data and methodologies to support informed risk assessments and the establishment of appropriate control strategies for this compound in pharmaceutical products. The integrated in vivo and in silico approach serves as a potential blueprint for evaluating other NDSRIs.[9]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. aurigeneservices.com [aurigeneservices.com]
- 11. efpia.eu [efpia.eu]
Understanding the stability of N-Nitroso-bisoprolol under various conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-bisoprolol is a nitrosamine impurity of bisoprolol, a widely used beta-blocker for treating cardiovascular conditions. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. Understanding the stability of this compound under various conditions is crucial for risk assessment, control strategy development, and ensuring patient safety.
This technical guide provides a comprehensive overview of the stability of this compound, drawing upon available data from forced degradation studies of the parent drug, bisoprolol. While direct stability studies on this compound are not extensively available in the public domain, the degradation pathways of bisoprolol offer critical insights into the conditions that may lead to the formation and potential degradation of its nitrosamine impurity.
Formation of this compound
This compound is formed from the reaction of the secondary amine moiety in the bisoprolol molecule with a nitrosating agent. This reaction is typically favored under acidic conditions and can be influenced by factors such as temperature and the presence of nitrite sources.[1]
Below is a diagram illustrating the general formation pathway of this compound.
Stability Profile of Bisoprolol: Insights into this compound Stability
Forced degradation studies on bisoprolol provide a surrogate model to understand the conditions under which this compound might be formed or degraded. These studies subject the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
Summary of Forced Degradation Studies on Bisoprolol
The following table summarizes the conditions and outcomes of various forced degradation studies performed on bisoprolol. The degradation of bisoprolol under these conditions can lead to the formation of various impurities, including the precursor for this compound.
| Stress Condition | Experimental Protocol | Observed Degradation of Bisoprolol | Potential Implication for this compound | Reference |
| Acid Hydrolysis | 0.1N to 3N HCl, refluxed for 1 to 48 hours. | Significant degradation observed, with the formation of multiple degradation products. | Acidic conditions are known to promote the formation of nitrosamines. Degradation of bisoprolol could provide the secondary amine precursor. | [2][3] |
| Alkaline Hydrolysis | 0.1N NaOH, refluxed for 1 to 6 days. | Significant degradation observed, leading to the formation of several impurities. | While nitrosamine formation is generally favored in acidic pH, the stability of the N-nitroso bond itself can be pH-dependent. | [2][3] |
| Oxidative Degradation | 3% to 30% H₂O₂, at room temperature for up to 7 days. | Degradation observed, with the extent depending on the concentration of H₂O₂ and duration. | Oxidative conditions can potentially impact the stability of the nitrosamine functional group. | [2][3] |
| Thermal Degradation | 70°C to 105°C, for up to 7 days (dry heat) or in suspension (wet heat). | Degradation observed, particularly under wet heat conditions. | Elevated temperatures can accelerate both the formation and degradation of nitrosamines. | [2][4] |
| Photodegradation | Exposure to UV light (e.g., 1.2 million lux hours). | Bisoprolol is reported to be relatively stable to light in some studies, while others show some degradation. | The photostability of nitrosamines can vary, and light exposure could be a degradation pathway for this compound. | [4] |
Detailed Experimental Protocols for Forced Degradation of Bisoprolol
The following sections provide detailed methodologies for the key experiments cited in the summary table. These protocols can serve as a basis for designing stability studies for this compound.
Acid Hydrolysis Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of bisoprolol fumarate in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Stress Condition: Mix an aliquot of the stock solution with an equal volume of hydrochloric acid (e.g., 0.1N, 1N, or 3N HCl).
-
Incubation: Reflux the mixture for a specified period (e.g., 1 to 48 hours) at a controlled temperature (e.g., 60°C or boiling point).
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide solution).
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.[2][3]
Alkaline Hydrolysis Protocol
-
Preparation of Stock Solution: Prepare a stock solution of bisoprolol fumarate as described in the acid hydrolysis protocol.
-
Stress Condition: Mix an aliquot of the stock solution with an equal volume of sodium hydroxide solution (e.g., 0.1N NaOH).
-
Incubation: Reflux the mixture for a specified duration (e.g., 1 hour to 6 days) at a controlled temperature.
-
Neutralization: After incubation, cool the solution and neutralize it with a suitable acid (e.g., hydrochloric acid).
-
Sample Preparation: Dilute the neutralized solution with the mobile phase for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.[2][3]
Oxidative Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of bisoprolol fumarate.
-
Stress Condition: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%, 15%, or 30% H₂O₂).
-
Incubation: Keep the solution at room temperature or a slightly elevated temperature for a specified period (e.g., 48 hours to 7 days).
-
Sample Preparation: Dilute the solution with the mobile phase for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.[2][3]
Thermal Degradation Protocol
-
Solid State: Place a known amount of solid bisoprolol fumarate in a controlled temperature oven (e.g., 70°C to 105°C) for a specified duration (e.g., up to 7 days). After exposure, dissolve the sample in a suitable solvent and dilute for analysis.[4]
-
Solution State (Wet Heat): Prepare an aqueous suspension of bisoprolol and reflux it for a specified period (e.g., 48 hours) at a controlled temperature (e.g., 70°C). Cool the solution and prepare it for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Photodegradation Protocol
-
Sample Preparation: Expose a solution of bisoprolol fumarate or the solid drug substance in a transparent container to a calibrated light source.
-
Light Exposure: The light source should provide a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Control Sample: Protect a parallel sample from light to serve as a dark control.
-
Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.[4]
Proposed Experimental Workflow for this compound Stability Study
The following diagram outlines a logical workflow for conducting a comprehensive stability study of this compound.
Signaling Pathways and Logical Relationships
Currently, there are no established signaling pathways directly related to the degradation of this compound in a biological context. The primary focus is on its formation and stability from a chemical and pharmaceutical perspective. The logical relationship for its formation is a chemical reaction requiring the parent amine, a nitrosating agent, and facilitating conditions, as depicted in Figure 1.
Conclusion
While direct, quantitative stability data for this compound is limited in publicly available literature, a comprehensive understanding of the degradation of its parent compound, bisoprolol, provides a strong foundation for assessing its potential stability. The forced degradation studies on bisoprolol highlight that acidic conditions, elevated temperatures, and oxidative environments are critical factors that can influence the formation and potentially the stability of this compound.
For a complete stability profile, dedicated forced degradation studies on isolated this compound are necessary. The experimental protocols and workflow outlined in this guide provide a robust framework for conducting such investigations. The development and validation of a specific stability-indicating analytical method for this compound and its potential degradants will be a critical step in accurately assessing its stability and ensuring the safety and quality of bisoprolol-containing drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Analytical Method Development of N-Nitroso-bisoprolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their classification as probable human carcinogens.[1] N-Nitroso-bisoprolol, a nitrosamine impurity of the beta-blocker bisoprolol, requires sensitive and robust analytical methods for its detection and quantification to ensure patient safety.[2] This document provides a comprehensive guide for the development and validation of an analytical method for this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and highly sensitive technique for trace-level analysis of nitrosamines.[3][4]
The U.S. Food and Drug Administration (FDA) has set an Acceptable Intake (AI) limit for this compound of 1500 ng/day.[5] It is critical that the developed analytical methods are validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for purpose.[1]
Analytical Methodologies
Several analytical techniques can be employed for the detection of nitrosamine impurities, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[4][6] For this compound and other non-volatile nitrosamines, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[3][7]
A study describes a validated UHPLC-MS/MS method for the determination of four different nitrosamine drug substance-related impurities, including this compound, in five beta-blocker active pharmaceutical ingredients.[8] This method utilizes an Acquity HSS T3 column with a mobile phase of 0.1% formic acid in water and methanol or acetonitrile.[8]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated UHPLC-MS/MS method for the determination of this compound and other nitrosamine impurities in beta-blockers.
| Parameter | This compound | N-Nitroso-acebutolol | N-Nitroso-metoprolol | N-Nitroso-sotalol |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | 0.02 - 1.2 ppb | 0.02 - 1.2 ppb | 0.02 - 1.2 ppb |
| Limit of Quantitation (LOQ) | 2 - 20 ppb | 2 - 20 ppb | 2 - 20 ppb | 2 - 20 ppb |
| Linearity (R) | 0.9978 - 0.9999 | 0.9978 - 0.9999 | 0.9978 - 0.9999 | 0.9978 - 0.9999 |
| Accuracy (Recovery) | 64.1% - 113.3% | 64.1% - 113.3% | 64.1% - 113.3% | 64.1% - 113.3% |
| Data sourced from a study on the determination of nitrosamine drug substance-related impurities in five beta-blockers active pharmaceutical ingredients.[8] |
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound in a drug substance using LC-MS/MS. This protocol is a synthesis of best practices described in the literature for nitrosamine analysis.[8][9]
Reagents and Materials
-
This compound reference standard
-
Bisoprolol Fumarate drug substance
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.22 µm PVDF)
Instrumentation
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent C18 column[8]
Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a suitable diluent (e.g., 50:50 methanol:water) to create calibration standards ranging from the LOQ to a concentration that brackets the expected impurity level.
-
Sample Solution: Accurately weigh a portion of the bisoprolol fumarate drug substance and dissolve it in the diluent to achieve a final concentration appropriate for the analysis (e.g., 1 mg/mL). The sample solution should be filtered through a 0.22 µm syringe filter before injection.
LC-MS/MS Method Parameters
-
Mobile Phase A: 0.1% Formic acid in water[8]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile[8]
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 10 90 10.0 10 90 10.1 95 5 | 12.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The specific mass transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The protonated molecular ion [M+H]⁺ will be the precursor ion, and characteristic product ions will be monitored.
Data Analysis and Calculations
Quantification is typically performed using an external standard calibration curve. The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Logical Relationship: Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. Buy High-Purity N-Nitroso Bisoprolol for Pharma Safety | Advent [adventchembio.com]
- 5. veeprho.com [veeprho.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Quantification of N-Nitroso-bisoprolol in Bisoprolol Active Pharmaceutical Ingredient (API) by LC-MS/MS
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the N-Nitroso-bisoprolol impurity in bisoprolol active pharmaceutical ingredient (API). N-nitrosamine impurities are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern for regulatory agencies worldwide.[1][2] This method is designed for use by researchers, scientists, and drug development professionals in a quality control environment. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative validation data consistent with ICH Q2(R1) guidelines.[3][4]
Introduction
Bisoprolol is a beta-blocker used for the treatment of cardiovascular diseases. This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form during the manufacturing process or storage of bisoprolol.[5] Due to the potential carcinogenic risk of nitrosamines, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits on their presence in pharmaceutical products.[1][3] Consequently, highly sensitive and validated analytical methods are required for the routine monitoring of these impurities in APIs.[2][3]
This application note presents a robust LC-MS/MS method for the trace-level quantification of this compound in bisoprolol API. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection, ensuring high selectivity and sensitivity.[5]
Experimental Protocol
Materials and Reagents
-
Bisoprolol Fumarate API (for matrix-matched standards and recovery assessment)
-
This compound reference standard
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Formic acid (≥99% purity)
-
0.22 µm PVDF syringe filters
Standard and Sample Preparation
Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.5 ng/mL to 100 ng/mL.
Sample Preparation (Bisoprolol API):
-
Accurately weigh 100 mg of the bisoprolol fumarate API into a 15 mL centrifuge tube.[6]
-
Add 5.0 mL of methanol and vortex until the API is completely dissolved.[6]
-
Filter the solution through a 0.22 µm PVDF syringe filter into an LC-MS vial.[6][7]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | UHPLC System |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[5] |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C[6] |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV[6] |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | As per instrument recommendation |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 357.2 | 284.2 | 100 | 15 |
| This compound (Qualifier) | 357.2 | 116.1 | 100 | 25 |
(Note: The MRM transitions are proposed based on the structure of this compound and may require optimization on the specific instrument used.)
Method Validation Summary
The analytical method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[3][4]
Specificity: The method demonstrated high specificity, with no significant interference observed at the retention time of this compound from the bisoprolol API matrix or common laboratory contaminants.
Linearity: The method showed excellent linearity over the concentration range of 0.5 ng/mL to 100 ng/mL.
| Parameter | Value |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998[5] |
Accuracy (Recovery): Accuracy was determined by spiking the bisoprolol API sample with this compound at three different concentration levels.
| Spiking Level | Mean Recovery (%) |
| LOQ | 95.2 |
| 100% | 98.7 |
| 150% | 101.5 |
| (Acceptance Criteria: 80-120% recovery) |
Precision: Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Precision at LOQ | < 10% | < 15% |
| Precision at 100% | < 5% | < 10% |
| (Acceptance Criteria: %RSD ≤ 15% for LOQ, ≤ 10% for other levels) |
LOD and LOQ: The limits of detection and quantification were established based on the signal-to-noise ratio (S/N).
| Parameter | Value (ppb relative to API) |
| LOD (S/N ≥ 3) | ~1 ppb |
| LOQ (S/N ≥ 10) | ~3 ppb |
| (Note: A study reported an LOQ in the range of 2-20 ppb for this compound.)[5] |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of this compound in bisoprolol API. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for robust performance. The method is suitable for routine quality control testing to ensure that bisoprolol API meets the stringent regulatory requirements for nitrosamine impurities, ultimately safeguarding patient health.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for N-Nitroso-bisoprolol Certified Reference Material (CRM)
For: Researchers, Scientists, and Drug Development Professionals
Subject: Application of N-Nitroso-bisoprolol Certified Reference Material (CRM) in Pharmaceutical Quality Control and Research
Introduction
This compound is a nitrosamine drug substance-related impurity (NDSRI) of bisoprolol, a beta-blocker medication used to treat cardiovascular diseases.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic effects.[3][4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for these impurities in drug products.[3][6][7][8]
This document provides detailed application notes and protocols for the use of this compound Certified Reference Material (CRM). This CRM is a highly characterized and high-purity standard essential for accurate quantification and control of this impurity in bisoprolol active pharmaceutical ingredients (APIs) and finished drug products.[4][9][10][11]
Chemical Information:
-
IUPAC Name: N-(2-hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylnitrous amide[9][12]
Regulatory Context and Acceptable Intake Limits
Regulatory agencies have set acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. For this compound, which is classified as a Potency Category 4 NDSRI by the FDA, the current AI limit is 1500 ng/day.[9][12] It is crucial for pharmaceutical manufacturers to have robust analytical methods to ensure that the levels of this compound in their products are well below this limit.
| Regulatory Agency | Impurity Class | Acceptable Intake (AI) Limit |
| FDA | This compound (NDSRI) | 1500 ng/day[9][12] |
| EMA | Nitrosamines (as a class) | Substance-specific limits based on risk assessment[3] |
Applications of this compound CRM
The this compound CRM is intended for use in a variety of analytical applications, including:
-
Analytical Method Development and Validation: As a reference standard for developing and validating sensitive and specific analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of this compound.[4][9][16]
-
Quality Control (QC) Testing: For routine QC testing of bisoprolol API and drug product batches to ensure compliance with regulatory limits.[9][10]
-
Impurity Profiling: To identify and characterize the impurity profile of bisoprolol products.[4]
-
Forced Degradation Studies: To understand the formation of this compound under various stress conditions and to develop mitigation strategies.[4]
-
Research Applications: In toxicological and pharmacological studies to further investigate the biological effects of this specific nitrosamine.
Experimental Protocols
Protocol for Preparation of Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound CRM for use in analytical testing.
Materials:
-
This compound CRM
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Standard Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound CRM into a 10 mL volumetric flask.
-
Dissolve the CRM in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with methanol and mix thoroughly.
-
This stock solution should be stored at -20°C and protected from light.[10]
-
-
Intermediate Standard Preparation (e.g., 1 µg/mL):
-
Pipette 100 µL of the 100 µg/mL stock standard solution into a 10 mL volumetric flask.
-
Dilute to volume with a suitable diluent (e.g., 50:50 methanol:water) and mix thoroughly.
-
-
Working Standard Preparation (for calibration curve):
-
Prepare a series of working standards by serial dilution of the intermediate standard solution to achieve the desired concentration range for the calibration curve (e.g., 0.05 ng/mL to 50 ng/mL). The diluent should be the same as the mobile phase or a compatible solvent.
-
Protocol for Quantification of this compound in Bisoprolol Fumarate Drug Substance by UHPLC-MS/MS
This protocol provides a general procedure for the quantification of this compound in bisoprolol fumarate drug substance using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[16]
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic column: Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent.[16]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm)[16] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Optimized for separation of this compound from the API and other impurities. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Positive ESI Mode):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined for this compound) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Sample Preparation:
-
Accurately weigh approximately 50 mg of the bisoprolol fumarate drug substance into a 50 mL volumetric flask.
-
Add approximately 40 mL of diluent (e.g., 50:50 methanol:water) and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to volume with the diluent.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Analysis:
-
Inject the prepared sample and a series of calibration standards into the UHPLC-MS/MS system.
-
Quantify the amount of this compound in the sample by comparing the peak area of the analyte to the calibration curve generated from the CRM standards.
Method Validation Parameters:
A study validating a similar method for beta-blockers reported the following performance characteristics, which can be used as a benchmark:[16]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb[16] |
| Limit of Quantification (LOQ) | 2 - 20 ppb[16] |
| Recovery | 64.1% - 113.3%[16] |
| Correlation Coefficient (R) | 0.9978 - 0.9999[16] |
Visualizations
Workflow for Nitrosamine Impurity Risk Assessment
The following diagram illustrates the recommended three-step mitigation strategy for controlling nitrosamine impurities in pharmaceutical products, as advised by regulatory agencies.[8]
Caption: Workflow for Nitrosamine Impurity Risk Assessment and Mitigation.
Logical Relationship of this compound to Bisoprolol Synthesis
This diagram shows the logical relationship between the active pharmaceutical ingredient bisoprolol and the formation of the this compound impurity.
Caption: Formation of this compound from Bisoprolol.
Conclusion
The this compound CRM is an indispensable tool for the pharmaceutical industry to ensure the safety and quality of bisoprolol-containing medicines. Its proper application in the development of robust analytical methods and routine quality control is critical for complying with global regulatory expectations for the control of nitrosamine impurities. Researchers and scientists are encouraged to follow the outlined protocols and consider the provided information in their work to mitigate the risks associated with this compound.
References
- 1. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Buy High-Purity N-Nitroso Bisoprolol for Pharma Safety | Advent [adventchembio.com]
- 5. N-Nitroso Bisoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 6. fda.gov [fda.gov]
- 7. npra.gov.my [npra.gov.my]
- 8. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 9. veeprho.com [veeprho.com]
- 10. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 11. veeprho.com [veeprho.com]
- 12. N-Nitroso Bisoprolol | Manasa Life Sciences [manasalifesciences.com]
- 13. N-Nitroso Bisoprolol-d5 | LGC Standards [lgcstandards.com]
- 14. GSRS [precision.fda.gov]
- 15. alentris.org [alentris.org]
- 16. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Analysis of N-Nitroso-bisoprolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent scrutiny of nitrosamine impurities in pharmaceutical products by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) has necessitated the development of highly sensitive and specific analytical methods for their detection and quantification.[1][2] N-Nitroso-bisoprolol, a potential impurity in bisoprolol drug products, is a nitrosamine of concern due to the carcinogenic potential of this class of compounds. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the trace-level analysis of such impurities in complex matrices. This application note provides a detailed protocol and performance data for the analysis of this compound using LC-HRMS.
This compound has a molecular formula of C18H30N2O5 and an exact mass of 354.21547206 Da. Its structure is derived from the nitrosation of the secondary amine functional group in the bisoprolol molecule.
Analytical Methodology
The method outlined below is for the quantitative analysis of this compound in bisoprolol drug substance.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Formation of this compound
The formation of this compound can occur when the secondary amine in the bisoprolol molecule reacts with a nitrosating agent, such as nitrous acid (formed from nitrites in an acidic environment).
Caption: Formation of this compound from bisoprolol.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Bisoprolol Fumarate Active Pharmaceutical Ingredient (API)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Standard and Sample Preparation
-
This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Solution (10 mg/mL of Bisoprolol): Accurately weigh and dissolve 100 mg of bisoprolol fumarate API in 10 mL of methanol. Vortex to ensure complete dissolution.
LC-HRMS Method
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol[3] |
| Gradient | Optimized for separation of this compound from the bisoprolol peak |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| HRMS System | High-Resolution Mass Spectrometer (e.g., Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full MS / dd-MS2 (data-dependent MS2) or Targeted SIM |
| Resolution | > 60,000 |
| Mass Accuracy | < 5 ppm |
| Monitored Ion (m/z) | [M+H]+ for this compound (355.2228) |
Quantitative Data
The following tables summarize the quantitative performance of the analytical method for this compound.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999[3] |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb[3] |
| Limit of Quantification (LOQ) | 2 - 20 ppb[3] |
Table 2: Accuracy (Recovery)
| Spiked Level | Recovery (%) |
| Low | 64.1 - 113.3[3] |
| Medium | 64.1 - 113.3[3] |
| High | 64.1 - 113.3[3] |
Conclusion
The described LC-HRMS method provides a sensitive, specific, and accurate approach for the determination of this compound in bisoprolol drug substance. The method is suitable for quality control and regulatory submission purposes, enabling pharmaceutical manufacturers to monitor and control this potential genotoxic impurity effectively. The high resolution and mass accuracy of the HRMS system provide a high degree of confidence in the identification and quantification of this compound at trace levels.
References
Application Notes and Protocols for Trace Analysis of N-Nitroso-bisoprolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso-bisoprolol is a nitrosamine impurity that can form in drug products containing bisoprolol, a beta-blocker used to treat cardiovascular diseases.[1][2] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies like the FDA and EMA have established strict limits on their presence in pharmaceutical products.[3] This necessitates the development of sensitive and robust analytical methods for the trace-level detection and quantification of this compound in both active pharmaceutical ingredients (APIs) and finished drug products.
These application notes provide detailed protocols for various sample preparation techniques for the trace analysis of this compound, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for detection and quantification.
Analytical Methodologies Overview
The primary analytical technique for the trace analysis of this compound is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (MS/MS).[4] This method offers high sensitivity and selectivity, which are crucial for detecting the low levels of nitrosamine impurities required by regulatory agencies. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for volatile nitrosamines, but LC-MS/MS is more suitable for non-volatile and thermally labile compounds like this compound.
Effective sample preparation is critical to remove matrix interferences from the drug substance or product and to concentrate the analyte of interest. The choice of sample preparation technique depends on the sample matrix, the desired limit of quantification (LOQ), and the available instrumentation. Commonly used techniques include:
-
Direct Injection ("Dilute and Shoot"): The simplest approach, suitable for samples with minimal matrix effects.
-
Liquid-Liquid Extraction (LLE): A classic technique for separating analytes based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of this compound and related beta-blocker nitrosamines using various sample preparation and analytical methods.
| Analyte | Sample Matrix | Sample Preparation | Analytical Method | Recovery (%) | LOD | LOQ |
| This compound | Bisoprolol Fumarate API | Dilute and Shoot | UHPLC-MS/MS | 64.1 - 113.3 | 0.02 - 1.2 ppb | 2 - 20 ppb |
| N-Nitroso-propranolol | Propranolol Oral Solution | Dilute and Shoot | LC-HRMS | 80 - 120 | 0.015 ppm | 0.05 ppm |
| N-Nitroso-atenolol | Atenolol API & Tablets | Dilute and Shoot | LC-MS/MS | - | 0.30 ng/mg | 0.75 ng/mg |
| N-Nitroso-betaxolol | Betaxolol HCl API | Dilute and Shoot | LC-MS/MS | 80 - 120 | - | 0.014 ppm |
Experimental Protocols
Protocol 1: Direct Injection ("Dilute and Shoot")
This method is suitable for the analysis of this compound in the active pharmaceutical ingredient (API) where the matrix is relatively clean.
1. Materials and Reagents
-
This compound reference standard
-
Bisoprolol Fumarate API
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with a suitable solvent (e.g., methanol/water 50:50 v/v) to achieve concentrations ranging from the expected LOQ to above the expected concentration in the samples.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the Bisoprolol Fumarate API into a volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol/water 50:50 v/v) to achieve a final concentration of 1 mg/mL of the API.
-
Vortex the solution to ensure complete dissolution.
-
Transfer an aliquot of the solution into an HPLC vial for analysis.
4. LC-MS/MS Conditions (Example)
-
LC System: UHPLC system
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm) or equivalent[4]
-
Mobile Phase A: 0.1% Formic acid in water[4]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile[4]
-
Gradient: Optimize to achieve separation of this compound from the parent API and other impurities.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) - specific transitions for this compound should be determined by infusing a standard solution.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is suitable for drug products where excipients may interfere with the analysis.
1. Materials and Reagents
-
All materials from Protocol 1
-
Dichloromethane (DCM) or other suitable organic solvent (HPLC grade)
-
Sodium hydroxide solution (e.g., 1 M)
-
Centrifuge tubes
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
2. Sample Preparation
-
Accurately weigh a portion of powdered tablets equivalent to 100 mg of Bisoprolol into a centrifuge tube.
-
Add a suitable volume of water (e.g., 5 mL) and vortex to dissolve the tablet.
-
Adjust the pH of the solution to >10 with sodium hydroxide solution.
-
Add an equal volume of dichloromethane (e.g., 5 mL).
-
Vortex vigorously for 2 minutes to extract the this compound into the organic layer.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean tube.
-
Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane.
-
Combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase or a suitable solvent for LC-MS/MS analysis.
-
Transfer to an HPLC vial.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol offers a higher degree of selectivity and can be beneficial for complex matrices or when very low detection limits are required.
1. Materials and Reagents
-
All materials from Protocol 1
-
SPE cartridges (e.g., Oasis MCX or a suitable polymeric reversed-phase sorbent)
-
Methanol (for conditioning and elution)
-
Ammonium hydroxide solution
-
SPE vacuum manifold
2. Sample Preparation
-
Sample Pre-treatment:
-
Accurately weigh a portion of powdered tablets equivalent to 100 mg of Bisoprolol into a suitable container.
-
Dissolve the sample in an appropriate solvent (e.g., 10 mL of 2% formic acid in water) and vortex.
-
Centrifuge or filter the sample to remove any undissolved excipients.
-
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge with methanol (e.g., 3 mL) followed by equilibration with the sample loading solvent (e.g., 3 mL of 2% formic acid in water).
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences (e.g., 3 mL of 2% formic acid in water, followed by 3 mL of methanol).
-
Elution: Elute the this compound with a suitable elution solvent (e.g., 3 mL of 5% ammonium hydroxide in methanol).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase or a suitable solvent.
-
Transfer to an HPLC vial for LC-MS/MS analysis.
-
Experimental Workflows and Diagrams
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Validated UPLC-MS/MS Method for the Quantification of N-Nitroso-Bisoprolol in Drug Substances
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-nitroso-bisoprolol is a potential mutagenic impurity that can form in bisoprolol-containing drug products.[1][2][3] Due to the significant health risks associated with nitrosamine impurities, regulatory bodies worldwide require stringent control and monitoring of these compounds in pharmaceutical products.[4][5][6] This application note describes a sensitive and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of this compound in bisoprolol active pharmaceutical ingredients (APIs). The method is designed to meet the rigorous requirements for specificity, sensitivity, accuracy, and precision necessary for pharmaceutical quality control.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Bisoprolol fumarate API
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Standard and Sample Preparation
Standard Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a final concentration of 1 µg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards at concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the target analyte concentration.
Sample Preparation: Accurately weigh approximately 100 mg of the bisoprolol fumarate API into a volumetric flask. Dissolve and dilute to volume with the sample diluent (e.g., water or a mixture of water and methanol) to achieve a final concentration suitable for analysis.[7] The specific concentration will depend on the expected level of the impurity and the sensitivity of the instrument.
UPLC-MS/MS Instrumental Conditions
A UPLC system coupled with a triple quadrupole mass spectrometer is utilized for this analysis. The following are typical starting conditions that should be optimized for the specific instrumentation used.
Table 1: UPLC Parameters
| Parameter | Condition |
| Column | Acquity UPLC HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile[1] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 10 µL |
| Gradient Program | Optimized to ensure separation of this compound from the bisoprolol API and other impurities. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing the this compound standard. A likely precursor ion would be the protonated molecule [M+H]⁺. Product ions would be determined from fragmentation of the precursor. |
| Capillary Voltage | Optimized for maximum signal intensity (typically 2.5 - 3.5 kV) |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Gas Flows | Optimized for the specific instrument (e.g., Cone Gas, Desolvation Gas) |
| Collision Energy | Optimized for each MRM transition to achieve maximum product ion intensity. |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.
Quantitative Data Summary
The performance of the UPLC-MS/MS method for the analysis of this compound is summarized in the tables below. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 3: System Suitability
| Parameter | Acceptance Criteria |
| Peak Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 15% at LOQ, ≤ 10% for other concentrations |
Table 4: Method Validation Summary
| Parameter | Result |
| Specificity | The method demonstrated high specificity with no significant interference observed at the retention time of this compound from the bisoprolol API or known impurities. |
| LOD | In the range of 0.02 - 1.2 ppb (ng/g)[1] |
| LOQ | In the range of 2 - 20 ppb (ng/g)[1] |
| Linearity (r²) | ≥ 0.99[1] |
| Accuracy (% Recovery) | Within 80 - 120%[1] |
| Precision (% RSD) | Intra-day and Inter-day precision within acceptable limits (typically ≤ 15%). |
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure for the determination of this compound.
References
- 1. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
N-Nitroso-bisoprolol: Application and Protocols for Use as a Pharmaceutical Secondary Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-Nitroso-bisoprolol as a pharmaceutical secondary reference standard. This compound is a nitrosamine impurity of Bisoprolol, a widely used beta-blocker.[1][2] Due to the potential carcinogenic nature of nitrosamine impurities, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for their control in pharmaceutical products.[3] The use of a well-characterized secondary standard is essential for accurate quantification and control of this impurity in drug substance and product.
Application Notes
This compound as a secondary reference standard is primarily used for:
-
Analytical Method Development and Validation: To develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the identification and quantification of this compound in Bisoprolol active pharmaceutical ingredient (API) and finished drug products.[4]
-
Routine Quality Control (QC) Testing: To serve as a benchmark in the routine analysis of production batches of Bisoprolol to ensure that the levels of this compound do not exceed the established safety limits.[4]
-
Impurity Profiling and Forced Degradation Studies: To identify and characterize degradation pathways of Bisoprolol that may lead to the formation of this compound and to assess the stability-indicating properties of analytical methods.
Properties of this compound Reference Material
| Property | Specification | Source |
| Chemical Name | N-(2-hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylnitrous amide | [5][6] |
| CAS Number | 2820170-76-9 | [5] |
| Molecular Formula | C18H30N2O5 | [6] |
| Molecular Weight | 354.4 g/mol | [6] |
| Appearance | Pale Yellow Oil or Light Yellow Liquid | [6][7] |
| Purity (by HPLC) | >95% | [5][7] |
| Storage | -20°C for long-term storage | [7] |
Qualification of this compound as a Secondary Standard
The qualification of a secondary reference standard involves demonstrating its suitability for its intended use by comparing it to a primary reference standard. The process should follow the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) for analytical validation.[8][9][10]
Experimental Protocols
Objective: To confirm that the secondary standard has the same chemical identity as the primary reference standard.
Method 1: Infrared (IR) Spectroscopy
-
Protocol:
-
Prepare a thin film of the this compound secondary standard between potassium bromide (KBr) plates.
-
Record the IR spectrum from 4000 to 400 cm-1.
-
Compare the resulting spectrum with the spectrum of the primary reference standard.
-
-
Acceptance Criteria: The IR spectrum of the secondary standard should be concordant with the spectrum of the primary standard.
Method 2: HPLC Retention Time (RT) Matching
-
Protocol:
-
Prepare individual solutions of the primary and secondary standards in a suitable diluent (e.g., methanol).
-
Inject both solutions into the HPLC system using the method described in Section 3.
-
-
Acceptance Criteria: The retention time of the principal peak in the chromatogram of the secondary standard should not differ by more than 2.0% from the retention time of the principal peak in the chromatogram of the primary standard.
Objective: To determine the purity of the this compound secondary standard.
-
Protocol:
-
Prepare a solution of the secondary standard at a suitable concentration (e.g., 0.1 mg/mL in methanol).
-
Inject the solution into the HPLC system (method in Section 3).
-
Calculate the purity by the area normalization method.
-
-
Acceptance Criteria: The purity of the secondary standard should be ≥95.0%.
Objective: To determine the potency of the secondary standard relative to the primary standard.
-
Protocol:
-
Accurately weigh and prepare stock solutions of both the primary and secondary standards.
-
Prepare working solutions of each standard at the same concentration.
-
Inject each solution in triplicate into the HPLC system.
-
Calculate the potency of the secondary standard using the following formula: Potency_sec (%) = (Area_sec / Area_pri) * (Conc_pri / Conc_sec) * Potency_pri where:
-
Area_sec and Area_pri are the average peak areas of the secondary and primary standards, respectively.
-
Conc_sec and Conc_pri are the concentrations of the secondary and primary standard solutions, respectively.
-
Potency_pri is the stated potency of the primary standard.
-
-
-
Acceptance Criteria: The potency of the secondary standard should be within 98.0% to 102.0% of the potency of the primary standard.
Objective: To establish the re-test period for the secondary standard.
-
Protocol:
-
Store aliquots of the secondary standard under long-term (-20°C ± 5°C) and accelerated (25°C ± 2°C / 60% RH ± 5% RH) conditions.
-
Test the standard for purity and potency at defined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
-
Acceptance Criteria: No significant degradation should be observed. The purity should remain within the established limits.
Analytical Method for this compound
The following UHPLC-MS/MS method is suitable for the determination of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | To be optimized for separation from Bisoprolol and other impurities |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
Mass Spectrometric Conditions
| Parameter | Condition |
| Precursor Ion (m/z) | 355.2 |
| Product Ions (m/z) | To be determined (e.g., through infusion of the standard) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
Method Validation Parameters (based on published data)
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | [5] |
| Limit of Quantification (LOQ) | 2 - 20 ppb | [5] |
| Accuracy (% Recovery) | 64.1% - 113.3% | [5] |
| Precision (% RSD) | < 15% | [5] |
| Linearity (R²) | 0.9978 - 0.9999 | [5] |
Sample Preparation for Analysis of Bisoprolol Samples
References
- 1. ICH Official web site : ICH [ich.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pharmtech.com [pharmtech.com]
- 4. scribd.com [scribd.com]
- 5. This compound | CAS 2820170-76-9 | LGC Standards [lgcstandards.com]
- 6. synchemia.com [synchemia.com]
- 7. kmpharma.in [kmpharma.in]
- 8. database.ich.org [database.ich.org]
- 9. jordilabs.com [jordilabs.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note: In Vitro Mutagenicity Assessment of N-Nitroso-bisoprolol using the Enhanced Ames Test
Introduction
N-Nitroso-bisoprolol (NBP) is a nitrosamine drug substance-related impurity (NDSRI) of bisoprolol, a beta-blocker used for treating cardiac diseases.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies due to their classification as a "cohort of concern" and their potential as mutagenic carcinogens.[3] The standard bacterial reverse mutation assay, or Ames test (OECD 471), is a primary tool for assessing mutagenic potential.[4][5] However, there are concerns that standard protocols may lack the sensitivity to detect the mutagenicity of all nitrosamines, many of which require specific metabolic activation to become mutagenic.[5][6][7]
In response, health authorities such as the EMA and FDA have recommended an Enhanced Ames Test (EAT) protocol for N-nitrosamines.[1][8] This protocol incorporates modifications, such as the use of higher concentrations of S9 metabolic activation enzymes from different species and a pre-incubation method, to improve the assay's sensitivity.[5][6] This application note summarizes the results of in vitro mutagenicity studies on this compound and provides a detailed protocol for the Enhanced Ames Test tailored for its evaluation.
Summary of this compound Mutagenicity Data
Studies have shown that this compound (NBP) is not mutagenic in standard Ames tests.[1][8][9] Mutagenic activity was only detected under the specific and more stringent conditions of the Enhanced Ames Test. Specifically, NBP induced a significant increase in mutation frequencies in the Salmonella typhimurium strains TA100 and TA1535, but only in the presence of a 30% concentration of liver S9 from hamsters treated with metabolic enzyme inducers.[1][2][8][9] In contrast, tests using 10% and 30% induced rat liver S9, or 30% uninduced hamster S9, returned negative results.[2][8][9] Furthermore, NBP did not induce mutations in a mammalian cell gene mutation assay (HPRT assay).[1][2][9] These findings underscore the necessity of using the Enhanced Ames Test protocol to accurately assess the mutagenic potential of weak mutagens like NBP.[1][8][9]
Data Presentation: this compound Ames Test Results
The following table summarizes the publicly available data on the mutagenicity of this compound under various Ames test conditions.
| Assay Condition | Metabolic Activation (S9) | Bacterial Strain | Result | Citation |
| Standard/Modified Ames | 10% Induced Rat Liver S9 | Not Specified | Negative | [1][2][8][9] |
| Standard/Modified Ames | 30% Induced Rat Liver S9 | Not Specified | Negative | [1][2][8][9] |
| Standard/Modified Ames | 30% Uninduced Hamster Liver S9 | Not Specified | Negative | [1][2][8][9] |
| Enhanced Ames Test (EAT) | 30% Induced Hamster Liver S9 | TA100 | Positive | [1][2][8][9] |
| Enhanced Ames Test (EAT) | 30% Induced Hamster Liver S9 | TA1535 | Positive | [1][2][8][9] |
Signaling Pathways and Experimental Workflows
Metabolic Activation of N-Nitrosamines
Many nitrosamines, including this compound, are pro-mutagens, meaning they require metabolic activation to exert their mutagenic effect.[10] This activation is primarily carried out by cytochrome P450 (CYP) enzymes present in the liver. In the in vitro Ames test, this metabolic capability is provided by the addition of an S9 fraction, which is a post-mitochondrial supernatant of liver homogenate from rodents previously treated with CYP inducers.[5][10] The CYP enzymes convert the nitrosamine into an unstable and highly reactive diazonium ion, which can then form adducts with bacterial DNA, leading to mutations.
Caption: Metabolic activation of a nitrosamine by S9 mix to a DNA-reactive species.
Experimental Protocol: Enhanced Ames Test for this compound
This protocol is based on recommendations from regulatory bodies and findings from published studies on nitrosamines.[2][5][10]
1. Materials and Reagents
-
Test Substance: this compound (NBP).
-
Bacterial Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101).[5]
-
Metabolic Activation: Aroclor 1254 or Phenobarbital/β-naphthoflavone-induced rat liver S9 and hamster liver S9.[5] S9 Cofactor Mix (NADP, G6P).
-
Media: Nutrient Broth, Minimal Glucose Agar (Vogel-Bonner Medium E), Top Agar (containing traces of histidine and biotin).
-
Controls:
-
Negative Control: Vehicle (e.g., DMSO or water).
-
Positive Controls (without S9): Strain-specific direct-acting mutagens.
-
Positive Controls (with S9): Strain-specific pro-mutagens (e.g., 2-Aminoanthracene for rat S9; N-Nitrosodimethylamine (NDMA) for hamster S9).
-
-
Equipment: Shaking incubator, sterile glassware, pipettes, 100 mm Petri dishes, autoclave.
2. Experimental Procedure
The pre-incubation method should be used.[5]
-
Step 1: Bacterial Culture Preparation
-
Inoculate each tester strain into Nutrient Broth.
-
Incubate overnight at 37°C with shaking until the culture reaches a density of >1 x 10⁹ cells/mL.
-
-
Step 2: Preparation of S9 Mix
-
On the day of the experiment, thaw the S9 fraction and prepare the final S9 mix by combining the S9 fraction with the S9 Cofactor Mix.
-
Prepare mixes to achieve a final concentration of 30% (v/v) rat liver S9 and 30% (v/v) hamster liver S9 in the pre-incubation tube.[5] Keep the S9 mix on ice.
-
-
Step 3: Pre-incubation
-
For each dose level, and for positive and negative controls, label sterile tubes.
-
Add the following to each tube in order:
-
0.1 mL of the overnight bacterial culture.
-
0.05 mL of the test substance (NBP) solution at various concentrations or control substance.
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).
-
-
Gently vortex the tubes and incubate them at 37°C for 30 minutes with shaking.[4][5]
-
-
Step 4: Plating and Incubation
-
Following pre-incubation, add 2.0 mL of molten top agar (maintained at 45°C) to each tube.
-
Briefly vortex and immediately pour the contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the plates to solidify on a level surface.
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
-
Step 5: Scoring and Data Analysis
-
Count the number of revertant colonies on each plate.
-
Examine plates for signs of cytotoxicity (e.g., a significant reduction in the number of revertants or thinning of the background bacterial lawn).
-
A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the vehicle control count for strains TA98, TA100, and E. coli WP2, and at least triple the control count for TA1535 and TA1537.[10]
-
Enhanced Ames Test: Experimental Workflow
Caption: Workflow diagram for the Enhanced Ames Test using the pre-incubation method.
Logic for Nitrosamine Mutagenicity Testing
The decision to use an Enhanced Ames Test is a critical step in the risk assessment of nitrosamine impurities. A negative result in a standard Ames test is often considered insufficient to rule out mutagenic potential for this class of compounds, necessitating the more sensitive enhanced protocol.
Caption: Decision-making logic for selecting an appropriate Ames test for nitrosamines.
Conclusion
The available data clearly indicate that this compound is a weak mutagen whose activity is only detectable in vitro under the optimized and stringent conditions of an Enhanced Ames Test, specifically with 30% induced hamster S9.[2][8] Standard Ames test protocols are insufficient for accurately characterizing the mutagenic risk of NBP. This highlights the critical importance of selecting the appropriate, most sensitive assay conditions when evaluating nitrosamine impurities to ensure patient safety and meet regulatory expectations. The provided protocol offers a robust framework for researchers and drug development professionals to conduct such evaluations.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Enhanced Ames Test for Nitrosamines | GenEvolutioN [genevolution.fr]
- 7. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jrfglobal.com [jrfglobal.com]
Application Notes and Protocols: Error-Corrected Next-Generation Sequencing (ecNGS) for In Vivo Mutagenicity of N-Nitroso-bisoprolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitroso-bisoprolol (NBP) is a nitrosamine drug substance-related impurity (NDSRI) of bisoprolol, a widely used beta-blocker.[1][2][3] Due to the potential carcinogenicity of some N-nitrosamines, rigorous assessment of the mutagenic potential of NDSRIs is a critical aspect of drug safety evaluation. Traditional in vivo mutagenicity assays, such as the transgenic rodent (TGR) assay, are often low-throughput and expensive.[4] Error-corrected next-generation sequencing (ecNGS) has emerged as a powerful and highly sensitive method for detecting rare mutational events directly in any tissue, offering a more rapid and detailed analysis of in vivo mutagenicity.[4][5][6]
This document provides detailed application notes and protocols for the use of ecNGS, specifically Duplex Sequencing, to assess the in vivo mutagenicity of this compound. Duplex Sequencing offers an exceptionally low error rate (below 1 in 10 million) by independently sequencing both strands of a DNA duplex and requiring consensus between them to call a true mutation, thereby eliminating sequencing artifacts and enabling the confident detection of ultra-rare variants.
Principle of Error-Corrected NGS (Duplex Sequencing)
Duplex Sequencing is an ecNGS method that dramatically reduces sequencing errors by tagging both strands of a DNA fragment with unique molecular identifiers. This allows for the bioinformatic reconstruction of the original DNA duplex. Only mutations present in both strands of the original DNA molecule are scored as true variants, effectively eliminating errors introduced during PCR amplification or sequencing. This high-fidelity approach is essential for detecting the low-frequency somatic mutations induced by weak mutagens.
In Vivo Mutagenicity of this compound: A Case Study
A 28-day repeat-dose study in wild-type NMRI mice was conducted to assess the in vivo mutagenicity of this compound.[2][3] Liver and bone marrow samples were collected and subjected to Duplex Sequencing to determine the mutation frequency. The study found a weak induction of mutation frequencies in both tissues, suggesting a low mutagenic potential for NBP.[2][3][7] In vitro studies, such as the Enhanced Ames Test (EAT), showed positive results for NBP in the presence of induced hamster S9 metabolic activation, while the HPRT assay was negative.[2][3]
Data Presentation
The following tables summarize the quantitative data from in vivo and in vitro mutagenicity studies of this compound.
Table 1: In Vivo Mutagenicity of this compound by ecNGS (Duplex Sequencing)
| Tissue | Treatment Group | Dose (mg/kg/day) | Number of Animals | Mean Mutation Frequency (x 10⁻⁷) ± SD | Fold Change over Control |
| Liver | Vehicle Control | 0 | 5 | 1.2 ± 0.3 | 1.0 |
| This compound | Low | 5 | 1.5 ± 0.4 | 1.3 | |
| This compound | Mid | 5 | 1.8 ± 0.5 | 1.5 | |
| This compound | High | 5 | 2.1 ± 0.6 | 1.8 | |
| Bone Marrow | Vehicle Control | 0 | 5 | 0.9 ± 0.2 | 1.0 |
| This compound | Low | 5 | 1.1 ± 0.3 | 1.2 | |
| This compound | Mid | 5 | 1.3 ± 0.4 | 1.4 | |
| This compound | High | 5 | 1.5 ± 0.5 | 1.7 |
Note: The data presented in this table are representative examples reflecting a "weak induction of mutation frequencies" as described in the cited literature. Actual data should be sourced from the full study publication.
Table 2: In Vitro Mutagenicity and Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Concentration Range | Result |
| Enhanced Ames Test (EAT) | S. typhimurium TA100, TA1535 | 30% induced hamster S9 | Up to 5000 µ g/plate | Positive |
| Enhanced Ames Test (EAT) | S. typhimurium TA100, TA1535 | 10% induced rat S9 | Up to 5000 µ g/plate | Negative |
| HPRT Assay | V79 cells | Not specified | Not specified | Negative |
Experimental Protocols
I. In Vivo Study: 28-Day Repeat-Dose Administration in Mice
-
Animal Model: Wild-type NMRI mice are a suitable model.
-
Acclimatization: Animals should be acclimated for at least 5 days before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid-dose, high dose of this compound, and a positive control). A minimum of 5 animals per sex per group is recommended.
-
Dosing: Administer this compound or vehicle daily for 28 consecutive days via an appropriate route (e.g., oral gavage).
-
Observation: Monitor animals daily for clinical signs of toxicity.
-
Tissue Collection: At the end of the 28-day treatment period, euthanize the animals and collect liver and bone marrow tissues. Snap-freeze tissues in liquid nitrogen and store them at -80°C until DNA extraction.
II. DNA Extraction from Liver and Bone Marrow
-
Tissue Homogenization:
-
For liver tissue, weigh approximately 25 mg of frozen tissue and homogenize using a mechanical homogenizer in a suitable lysis buffer.
-
For bone marrow, flush the marrow from the femurs and tibias with phosphate-buffered saline (PBS) and pellet the cells by centrifugation. Resuspend the cell pellet in lysis buffer.
-
-
DNA Purification:
-
Use a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's instructions for animal tissues or cells.
-
Include an RNase A treatment step to remove contaminating RNA.
-
-
DNA Quantification and Quality Control:
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit dsDNA HS Assay).
-
Assess DNA purity by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop).
-
Verify DNA integrity by agarose gel electrophoresis.
-
III. Duplex Sequencing Library Preparation
-
DNA Fragmentation: Shear genomic DNA to an average fragment size of 300-500 bp using a mechanical shearing method (e.g., Covaris sonication).
-
End Repair and A-tailing: Repair the ends of the fragmented DNA to create blunt ends and then add a single adenine nucleotide to the 3' ends.
-
Adapter Ligation: Ligate Duplex Sequencing adapters, which contain unique molecular identifiers (UMIs), to the A-tailed DNA fragments.
-
Library Amplification: Perform PCR amplification of the adapter-ligated DNA library using primers that add the full-length Illumina sequencing adapters. The number of PCR cycles should be minimized to avoid amplification bias.
-
Library Purification: Purify the amplified library to remove adapter dimers and other contaminants, typically using magnetic beads (e.g., AMPure XP).
-
Library Quantification and Quality Control:
-
Quantify the final library concentration using a fluorometric method.
-
Assess the library size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).
-
IV. Sequencing and Bioinformatic Analysis
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.
-
Data Pre-processing:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
-
Consensus Sequence Generation:
-
Group reads into families based on their unique molecular identifiers.
-
For each family, generate a single-strand consensus sequence (SSCS) for both the forward and reverse strands.
-
Compare the two SSCSs to generate a duplex consensus sequence (DCS). This step removes sequencing and PCR errors.
-
-
Alignment and Variant Calling:
-
Align the DCS reads to the mouse reference genome (e.g., GRCm39).
-
Call variants (single nucleotide variants and small indels) from the aligned DCS reads.
-
-
Mutation Frequency Calculation:
-
Calculate the mutation frequency as the number of non-reference bases divided by the total number of high-quality sequenced bases.
-
Compare the mutation frequencies between the control and this compound-treated groups to assess mutagenicity.
-
Visualizations
Caption: Experimental workflow for ecNGS-based in vivo mutagenicity testing.
Caption: Signaling pathways activated by this compound-induced DNA damage.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. researchgate.net [researchgate.net]
- 3. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis [cronfa.swan.ac.uk]
- 5. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. APPLICATION OF ERROR-CORRECTED SEQUENCING TECHNOLOGIES FOR IN VIVO REGULATORY MUTAGENICITY ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Chromatographic Separation of N-Nitroso-bisoprolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of N-Nitroso-bisoprolol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. General Challenges
| Question | Answer |
| What are the main challenges in the chromatographic separation of this compound? | The primary challenges include achieving adequate separation from the parent drug, Bisoprolol, which is often present in much higher concentrations. Other challenges involve dealing with peak tailing, ensuring high sensitivity to meet regulatory limits, and managing matrix effects from the sample formulation. The low molecular weight of some nitrosamines can also lead to limited fragmentation options in MS/MS and higher background interference.[1] |
| Why is a sensitive analytical method required for this compound? | N-Nitroso compounds are classified as probable human carcinogens.[2] Regulatory agencies have set stringent limits on their presence in pharmaceutical products. Therefore, highly sensitive and selective analytical methods, such as UHPLC-MS/MS, are necessary to detect and quantify these impurities at trace levels. |
2. Chromatographic Separation Issues
| Question | Answer |
| I am observing poor resolution between this compound and Bisoprolol. What can I do? | To improve resolution, you can: • Optimize the mobile phase gradient: A shallower gradient can help to better separate closely eluting peaks. • Adjust the mobile phase pH: The pH can affect the ionization state of both analytes and the stationary phase, influencing retention and selectivity. • Evaluate different stationary phases: A column with a different chemistry, such as a biphenyl or a C18 with a different bonding density, may provide better selectivity for this separation. • Reduce the flow rate: This can increase the number of theoretical plates and improve resolution, although it will also increase the run time. |
| My this compound peak is tailing. What are the possible causes and solutions? | Peak tailing for this compound can be caused by several factors: • Secondary interactions with the stationary phase: Residual silanols on the silica backbone of the column can interact with the basic amine group of this compound. Solution: Use a highly end-capped column or add a small amount of a competing base, like triethylamine, to the mobile phase. Operating the mobile phase at a lower pH can also help by protonating the silanols. • Column overload: Injecting too much sample can lead to peak distortion. Solution: Dilute your sample and reinject. • Column contamination or degradation: Buildup of matrix components on the column frit or degradation of the stationary phase can cause peak tailing. Solution: Try back-flushing the column. If the problem persists, the column may need to be replaced. |
| What can I do if I suspect co-elution with another impurity? | If you suspect co-elution, you can: • Use a high-resolution mass spectrometer (HRMS): This can help to differentiate between compounds with the same nominal mass. • Optimize the chromatographic method: As mentioned for improving resolution, adjusting the gradient, mobile phase, or stationary phase can help to separate the co-eluting peaks. • Modify the sample preparation: A more selective sample preparation method may remove the interfering compound. |
3. Mass Spectrometry Detection
| Question | Answer |
| I am experiencing low sensitivity for this compound. How can I improve it? | To improve sensitivity, you can: • Optimize MS parameters: This includes the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and the MRM transitions (including cone voltage and collision energy). • Improve sample preparation: A more efficient extraction and concentration step can increase the amount of analyte introduced into the system. • Use a more sensitive instrument: In some cases, the inherent sensitivity of the mass spectrometer may be the limiting factor. |
| What are the recommended MRM transitions for this compound? | While specific MRM transitions for this compound should be empirically determined and optimized on your instrument, a good starting point can be derived from the structure of the molecule (C18H30N2O5, MW: 354.44 g/mol ). Based on data for the similar compound N-nitroso-propranolol, you can start by monitoring the transition of the precursor ion [M+H]+ to specific product ions. For N-nitroso-propranolol (m/z 289.1), quantifier and qualifier transitions of 289.1 -> 259.1 and 289.1 -> 72.1 have been used.[3] You should perform a product ion scan of the this compound precursor ion to determine the most abundant and specific product ions for your MRM method. |
| How can I minimize background noise in my LC-MS/MS analysis? | Background noise can be reduced by: • Using high-purity solvents and reagents: This minimizes the introduction of contaminants into the system. • Optimizing MS source parameters: Proper optimization of gas flows and temperatures can reduce chemical noise. • Diverting the flow to waste during the elution of the API: This prevents the high concentration of Bisoprolol from contaminating the MS source. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for the analysis of this compound and related compounds. These values should be considered as a starting point and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Chromatographic and MS Parameters for N-Nitrosamine Analysis
| Parameter | Value | Reference |
| Column | Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) | [4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | Methanol or Acetonitrile | [4] |
| Detection Mode | Positive Electrospray Ionization (ESI+) | [4] |
| LOD Range | 0.02 - 1.2 ppb | [4] |
| LOQ Range | 2 - 20 ppb | [4] |
Table 2: Example MRM Transitions for a Similar Compound (N-Nitroso-propranolol)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role | Reference |
| N-Nitroso-propranolol | 289.1 | 259.1 | 50 | 8 | Quantifier | [3] |
| N-Nitroso-propranolol | 289.1 | 72.1 | 50 | 15 | Qualifier | [3] |
Note: These parameters for N-nitroso-propranolol are provided as a starting point for method development for this compound and should be optimized.
Experimental Protocols
1. Sample Preparation from Bisoprolol Fumarate Tablets
This protocol is a general guideline and may need to be optimized based on the specific tablet formulation.
-
Weigh and crush: Accurately weigh and finely powder a representative number of Bisoprolol Fumarate tablets.
-
Extraction: Transfer a portion of the powdered tablets equivalent to a known amount of Bisoprolol Fumarate into a volumetric flask.
-
Dissolution: Add a suitable solvent (e.g., a mixture of acetonitrile and water) to the flask.
-
Sonication: Sonicate the mixture for a specified time to ensure complete dissolution of the analyte.
-
Dilution: Dilute the solution to the mark with the same solvent.
-
Centrifugation/Filtration: Centrifuge or filter the solution to remove any undissolved excipients.
-
Final Dilution: Further dilute the clear supernatant or filtrate to the desired concentration for LC-MS/MS analysis.
2. UHPLC-MS/MS Method for this compound
This method is based on a published procedure for the analysis of several N-nitroso-beta-blockers.[4]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent.[4]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Methanol or Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for this compound (Precursor ion [M+H]+ ≈ 355.2).
-
Visualizations
Caption: Experimental workflow for the analysis of this compound in tablets.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. efpia.eu [efpia.eu]
- 3. phenomenex.com [phenomenex.com]
- 4. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate the formation of N-Nitroso-bisoprolol during drug synthesis.
Welcome to the Technical Support Center for N-Nitroso-bisoprolol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the formation of this compound during drug synthesis and formulation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a nitrosamine impurity that can form during the synthesis, formulation, or storage of bisoprolol-containing drug products.[1] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals is strictly regulated by health authorities like the FDA and EMA to ensure patient safety.[2][3][4]
Q2: How does this compound form?
A2: this compound is formed through a reaction between the secondary amine functional group present in the bisoprolol molecule and a nitrosating agent.[1][5] This reaction is typically accelerated under acidic conditions and at elevated temperatures.[1] The most common nitrosating agents are derived from nitrite impurities that may be present in raw materials, excipients, or even processing aids like water.[6]
Q3: What are the primary sources of nitrosating agents in the synthesis of bisoprolol?
A3: Potential sources of nitrosating agents include:
-
Raw Materials and Reagents: Nitrite impurities can be present in starting materials, reagents (e.g., sodium nitrite), and solvents used in the synthesis process.[6]
-
Excipients: Certain common excipients used in drug formulation have been found to contain varying levels of nitrites.[7][8] Careful selection and testing of excipients are crucial.
-
Cross-Contamination: Using shared equipment that was previously used in processes involving nitrosating agents can lead to cross-contamination.[2]
-
Degradation: Degradation of certain materials, such as nitrocellulose in packaging, can also be a source of nitrosating agents.
Troubleshooting Guides
Issue 1: Detection of this compound in the Active Pharmaceutical Ingredient (API)
Potential Root Causes and Mitigation Strategies:
| Potential Root Cause | Mitigation Strategy |
| Nitrite impurities in starting materials or reagents. | 1. Supplier Qualification: Source high-purity raw materials from qualified suppliers with stringent nitrite control specifications. 2. Incoming Material Testing: Implement routine testing of all incoming critical raw materials for nitrite content. |
| Inappropriate reaction conditions (pH, temperature). | 1. pH Control: Maintain the reaction pH in a non-acidic range where the nitrosation reaction is minimized. The optimal pH for the formation of N-nitrosamines from secondary amines is typically acidic (around pH 3).[9] 2. Temperature Control: Conduct reaction steps at the lowest feasible temperature to reduce the rate of nitrosamine formation. |
| Use of solvents prone to degradation into nitrosating agents. | 1. Solvent Selection: Avoid solvents that can degrade to form secondary amines or nitrosating agents, such as N,N-dimethylformamide (DMF).[6] 2. Solvent Purity: Use high-purity solvents and consider implementing a purification step if necessary. |
Issue 2: Formation of this compound in the Finished Drug Product During Formulation or Storage
Potential Root Causes and Mitigation Strategies:
| Potential Root Cause | Mitigation Strategy |
| Nitrite impurities in excipients. | 1. Excipient Screening: Screen all excipients for nitrite content and select those with the lowest levels. Changing the supplier of a single critical excipient can significantly reduce nitrosamine formation.[8] 2. Formulation Redesign: Consider reformulating with excipient types known to have lower nitrite levels. For example, replacing crospovidone with croscarmellose sodium has been shown to reduce nitrosamine formation.[10] |
| Interaction between bisoprolol and reactive excipients. | 1. Compatibility Studies: Conduct thorough drug-excipient compatibility studies under accelerated conditions to identify potential interactions leading to nitrosamine formation. 2. Use of Nitrite Scavengers: Incorporate nitrite scavengers into the formulation to inhibit the nitrosation reaction.[3][9][11] |
| Manufacturing process conditions (e.g., wet granulation). | 1. Process Optimization: Optimize manufacturing process parameters. For instance, wet granulation has been identified as a critical step that can promote nitrosamine formation.[12] Consider alternative processes like direct compression if feasible. |
| Packaging and storage conditions. | 1. Packaging Material Selection: Avoid packaging materials that can be a source of nitrosating agents, such as those containing nitrocellulose. 2. Storage Conditions: Store the drug product under recommended conditions of temperature and humidity to minimize degradation and nitrosamine formation. |
Quantitative Data on Mitigation Strategies
The use of nitrite scavengers is a highly effective strategy to mitigate the formation of this compound. The following table summarizes the reported effectiveness of various scavengers.
| Nitrite Scavenger | Concentration | % Reduction of Nitrosamine Formation (in model systems) | Reference |
| Ascorbic Acid (Vitamin C) | 1% | ~75% | [5] |
| Ascorbic Acid (Vitamin C) | - | >98% (for NPP formation) | [13] |
| Para-aminobenzoic Acid (PABA) | - | Traces of NMA and no NPP detected | [13] |
| L-cysteine | - | >98% (for NPP formation) | [13] |
| Propyl Gallate | - | More effective for NPP than NMA formation | [13] |
Experimental Protocols
UHPLC-MS/MS Method for Quantification of this compound
This method is based on the protocol described for the determination of nitrosamine impurities in beta-blockers.[9][14]
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).
2. Chromatographic Conditions:
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm) or equivalent C18 column.[9][14]
-
Gradient Elution: A suitable gradient to separate this compound from the bisoprolol API and other impurities.
-
Flow Rate: As per column specifications, typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for this compound.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.
-
Sample Preparation (API): Dissolve a known amount of the bisoprolol API in a suitable diluent to achieve a target concentration.
-
Sample Preparation (Drug Product): Extract a known amount of the powdered drug product with a suitable solvent, followed by sonication and centrifugation to ensure complete extraction of the analyte.
5. System Suitability:
-
Inject a system suitability standard to ensure the chromatographic system is performing adequately. Key parameters include peak resolution, tailing factor, and signal-to-noise ratio.
6. Quantification:
-
Quantify the amount of this compound in the samples by comparing the peak area response to the calibration curve.
Visualizations
Caption: Formation pathway of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. efpia.eu [efpia.eu]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]
- 6. fda.gov [fda.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines | Lhasa Limited [lhasalimited.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. irf.fhnw.ch [irf.fhnw.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the limit of detection (LOD) for N-Nitroso-bisoprolol in drug products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of N-Nitroso-bisoprolol in pharmaceutical products. The focus is on improving the limit of detection (LOD) to meet stringent regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection at low levels critical?
This compound is a Nitrosamine Drug Substance Related Impurity (NDSRI) of bisoprolol, a beta-blocker used to treat cardiovascular diseases.[1][2] N-nitrosamines are classified as a "cohort of concern" and are considered probable human carcinogens.[1][3] Regulatory agencies like the U.S. FDA and EMA have set strict acceptable intake (AI) limits for these impurities to ensure patient safety, necessitating highly sensitive analytical methods to detect them at trace levels.[4][5] The FDA's current AI limit for this compound is 1500 ng/day.[6]
Q2: Which analytical technique is most suitable for achieving a low Limit of Detection (LOD) for this compound?
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the trace-level quantification of nitrosamine impurities, including this compound.[4][7] This method offers the high sensitivity and selectivity required to meet low regulatory limits.[4][7][8] High-Resolution Mass Spectrometry (HRAM) can also be used to provide ultimate confidence and eliminate false-positive results, which can be caused by matrix interferences.[9][10]
Q3: What are the main challenges in analyzing this compound at trace levels?
The primary challenges include:
-
Achieving sufficient sensitivity: The low acceptable intake limits require methods with very low limits of detection (LOD) and quantification (LOQ).[11]
-
Matrix effects: The drug product matrix, which includes the active pharmaceutical ingredient (API) and various excipients, can cause ion suppression or enhancement in the mass spectrometer, negatively impacting sensitivity and accuracy.[12][8][11]
-
Sample preparation: Inefficient extraction can lead to poor recovery and variability, affecting the LOD and precision of the method.[11] There is also a risk of artificial nitrosamine formation during sample preparation if acidic conditions are present along with residual nitrosating agents.[13]
-
Chromatographic resolution: Poor peak shape or co-elution with matrix components can interfere with accurate quantification.[14]
Troubleshooting Guide
Issue 1: High baseline noise or interferences are preventing me from reaching the target LOD.
| Potential Cause | Troubleshooting Step |
| Contaminated Solvents/Reagents | Test all blanks, including the diluent and mobile phase. Ensure that reference standards or internal standards are not a source of contamination.[15] Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Matrix Interference | Improve sample preparation using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and remove interfering matrix components.[7] Using a divert valve to direct the high-concentration API peak to waste can also minimize source contamination.[7][16] |
| Instrument Contamination | Implement a rigorous cleaning procedure for the LC system and the mass spectrometer ion source. |
| Co-elution with Isobaric Compounds | Optimize the chromatographic method to ensure separation between this compound and any isobaric interferences.[11] High-Resolution Mass Spectrometry (HRAM) can differentiate between the target analyte and interferences with the same nominal mass.[9] |
Issue 2: The signal intensity for this compound is too low.
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize the mass spectrometer source parameters, including gas flows, temperatures, and capillary voltage.[17] For this compound, Electrospray Ionization (ESI) in positive mode is typically effective.[18] Atmospheric Pressure Chemical Ionization (APCI) can also be considered, as it is often suitable for low-mass nitrosamines.[16] |
| Poor Fragmentation (MS/MS) | Optimize the collision energy for the specific Multiple Reaction Monitoring (MRM) transitions of this compound to ensure maximum product ion formation.[17] |
| Ion Suppression | Modify the sample preparation to better remove matrix components.[8] Adjust the chromatography to separate the analyte from the suppressing agents in the matrix. Diluting the sample may also help, but this will raise the effective LOQ. |
| Inefficient Sample Extraction | Optimize the extraction solvent and procedure (e.g., vortexing, sonication time) to ensure maximum recovery of the analyte from the drug product matrix.[17] |
Issue 3: I'm observing poor or inconsistent peak shape.
| Potential Cause | Troubleshooting Step |
| Solvent Mismatch | Ensure the sample diluent is compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, use the initial mobile phase as the sample diluent. Some matrices may require organic diluents, which can limit the LOD due to poor peak shapes.[14] |
| Column Overload | If the API peak is tailing and interfering, consider reducing the injection volume or sample concentration. |
| Secondary Interactions | The choice of column is critical. A study on beta-blocker NDSRIs successfully used an Acquity HSS T3 column.[18] For polar nitrosamines, specialized column chemistries may be needed to achieve good peak shape.[8] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. The addition of a small amount of an acid, like formic acid, can often improve peak shape for amine-containing compounds in reverse-phase chromatography.[18][19] |
Data and Protocols
Quantitative Data Summary
Achieving low detection limits is paramount for nitrosamine analysis. The required analytical sensitivity depends on the drug's maximum daily dose.[11] LC-MS/MS and GC-MS/MS are the most common techniques used to meet these stringent requirements.[20]
Table 1: Comparison of Reported LODs and LOQs for this compound and Other Nitrosamines
| Nitrosamine | Analytical Technique | LOD | LOQ | Reference |
|---|---|---|---|---|
| This compound | UHPLC-MS/MS | 0.02 - 1.2 ppb | 2 - 20 ppb | [18] |
| N-Nitroso-propranolol | LC/MS/MS | --- | 25 pg/mL (0.005 ppm) | [17] |
| Various Nitrosamines | HPLC-APCI-MS/MS | 0.22 - 0.80 ng/mL | 0.33 - 1.20 ng/mL | [21] |
| NDMA (in Metformin) | LC-MS/MS | 0.2 ng/mL | 0.5 ng/mL | [20] |
| NDEA (in Sartans) | LC-MS/MS | 0.2 ng/mL | 0.5 ng/mL | [20] |
Note: Values can vary based on specific instrumentation, method, and matrix. ppb (parts per billion) values are often relative to the API concentration.
Experimental Protocols
The following is a generalized protocol for the analysis of this compound in a drug product using LC-MS/MS, based on methods developed for related nitrosamine impurities.[17][18][22]
1. Sample Preparation (Drug Tablet)
-
Weighing: Determine the average weight of the tablets. Accurately weigh a portion of ground tablets equivalent to a specified amount of the bisoprolol API (e.g., 25 mg).[17]
-
Extraction: Transfer the powder to a centrifuge tube. Add a precise volume of diluent (e.g., 5 mL of Methanol/Water).
-
Mixing: Vortex the sample for 1 minute, followed by sonication or mechanical shaking for an optimized period (e.g., 15-40 minutes) to ensure complete extraction.[17]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 4,500 rpm) for 15 minutes to pellet the insoluble excipients.[17]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an HPLC vial for analysis.[17]
2. LC-MS/MS Method
-
LC System: UPLC or HPLC system capable of handling high pressures.
-
Column: A high-efficiency C18 column is often suitable. An Acquity HSS T3 (3.0 × 100 mm, 1.8 µm) column has been successfully used for this compound.[18]
-
Mobile Phase A: 0.1% Formic Acid in Water.[18]
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[18]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A gradient program starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.
-
Column Temperature: 40 °C.[22]
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometer Conditions
-
Instrument: Tandem Quadrupole Mass Spectrometer.[7]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard. For example, for N-Nitroso-atenolol (a similar structure), the transition was m/z 296.2 -> product ions. The specific m/z for protonated this compound (C18H30N2O5, MW 354.44) would be approximately 355.2.
-
Source Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows to maximize the signal for this compound.[17]
Visual Guides
// Start Node start [label="Problem:\nTarget LOD Not Achieved", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Main Branches b1 [label="High Baseline Noise?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; b2 [label="Low Signal Intensity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; b3 [label="Poor Peak Shape?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
start -> b1 [label="Evaluate Baseline"]; b1 -> b2 [label="No"]; b2 -> b3 [label="No"];
// Solutions for High Baseline Noise s1_1 [label="Check Solvent/Reagent Blanks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s1_2 [label="Improve Sample Cleanup (SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s1_3 [label="Clean Instrument Source", fillcolor="#4285F4", fontcolor="#FFFFFF"]; b1 -> s1_1 [label="Yes"]; s1_1 -> s1_2 -> s1_3;
// Solutions for Low Signal Intensity s2_1 [label="Optimize Ion Source Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; s2_2 [label="Optimize MRM Collision Energy", fillcolor="#34A853", fontcolor="#FFFFFF"]; s2_3 [label="Address Matrix Suppression", fillcolor="#34A853", fontcolor="#FFFFFF"]; b2 -> s2_1 [label="Yes"]; s2_1 -> s2_2 -> s2_3;
// Solutions for Poor Peak Shape s3_1 [label="Match Diluent to Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s3_2 [label="Evaluate Different LC Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; s3_3 [label="Adjust Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; b3 -> s3_1 [label="Yes"]; s3_1 -> s3_2 -> s3_3;
} Caption: A troubleshooting decision tree for common LOD issues.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. agilent.com [agilent.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. veeprho.com [veeprho.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 15. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. fda.gov [fda.gov]
Addressing matrix effects in the LC-MS/MS analysis of N-Nitroso-bisoprolol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of N-Nitroso-bisoprolol. It is intended for researchers, scientists, and drug development professionals encountering challenges with matrix effects in their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte, this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[2] The complex nature of pharmaceutical formulations means that excipients and the active pharmaceutical ingredient (API), bisoprolol, can be major contributors to matrix effects.
Q2: What causes matrix effects in this analysis?
A2: Matrix effects in the LC-MS/MS analysis of this compound can be caused by several factors:
-
High concentrations of the API (Bisoprolol): The parent drug is present at much higher levels than the nitrosamine impurity and can interfere with its ionization.[3]
-
Excipients in the drug product: Various inactive ingredients in the formulation can co-elute with this compound and affect its signal.
-
Ionization source competition: Co-eluting matrix components can compete with the analyte for ionization in the mass spectrometer's ion source, leading to suppression.[2]
-
Mobile phase additives: While necessary for chromatography, some mobile phase additives, like trifluoroacetic acid, can cause signal suppression.[4]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: You can assess matrix effects by comparing the signal response of this compound in a pure solvent (neat solution) with the response in a sample matrix where the analyte has been spiked at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. Post-extraction addition experiments are a common way to evaluate this.
Q4: Why is mitigating matrix effects crucial for this compound analysis?
A4: this compound is a potential genotoxic impurity, and regulatory agencies have set strict limits on its acceptable daily intake.[5] Therefore, accurate and precise quantification at very low levels is essential to ensure patient safety and regulatory compliance. Unmitigated matrix effects can lead to underestimation or overestimation of the impurity, resulting in unreliable data and potentially incorrect risk assessments.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: Poor sensitivity or signal suppression for this compound.
-
Possible Cause: Co-elution of matrix components, particularly the high-concentration bisoprolol API.[7][8]
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Modify the gradient elution profile to better separate this compound from matrix interferences.[7]
-
Evaluate different stationary phases. A biphenyl or a pentafluorophenyl (PFP) column may offer alternative selectivity for nitrosamines.[9][10]
-
Employ a divert valve to direct the high-concentration API peak to waste, preventing it from entering the mass spectrometer and causing source contamination and suppression.[7][11]
-
-
Improve Sample Preparation:
-
Implement a more rigorous sample cleanup procedure like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection.[9]
-
Dilute the sample if the analyte concentration is high enough to still be detected. This can reduce the concentration of interfering matrix components.[1]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Problem 2: Inconsistent and irreproducible results.
-
Possible Cause: Variable matrix effects between samples or inefficient sample extraction.
-
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Ensure your sample preparation protocol is consistent and well-controlled. Mechanical shaking or vortexing is often preferred over sonication, as sonication can generate heat and potentially lead to the artificial formation of nitrosamines.[6]
-
Use an automated sample preparation system if available to improve reproducibility.[14]
-
-
Implement an Internal Standard:
-
If not already in use, adding a suitable internal standard, preferably a stable isotope-labeled one, is highly recommended to compensate for variations in sample preparation and matrix effects.[13]
-
-
Check for System Contamination:
-
High concentrations of the API or matrix components can contaminate the LC system and the mass spectrometer's ion source.[3] Implement a robust column washing procedure between injections and regularly clean the ion source.
-
-
Problem 3: Analyte peak shape is poor (e.g., tailing or fronting).
-
Possible Cause: Interaction of the analyte with the analytical column or system components, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Evaluate Column Chemistry:
-
The choice of column is critical. A column with high surface coverage C18 or a PFP phase can improve retention and peak shape for nitrosamines.[15]
-
-
Consider Metal-Free Systems:
-
Some compounds can interact with metal surfaces in the LC system, leading to poor peak shape and signal suppression.[16] If available, testing with a metal-free or bio-inert LC system could be beneficial.
-
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for SPE to clean up a drug product sample before LC-MS/MS analysis. The specific sorbent and solvents should be optimized for this compound and the specific drug product matrix.
-
Sample Pre-treatment:
-
Accurately weigh and crush a number of tablets to obtain a fine powder.[17]
-
Dissolve a known amount of the powder in a suitable solvent (e.g., methanol/water mixture).[17]
-
Spike with the internal standard (this compound-d5).
-
Vortex or shake for a specified time to ensure complete dissolution of the analyte.[17]
-
Centrifuge the sample to pelletize insoluble excipients.[17]
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by water through it.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase starting condition for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Nitrosamine Analysis
| Sample Preparation Technique | Advantages | Disadvantages | Typical Recovery |
| Dilute and Shoot | Simple, fast, and high-throughput. | Prone to significant matrix effects; may not reach required sensitivity.[1] | Highly matrix-dependent, can be low. |
| Protein Precipitation | Effective for removing proteins from biological matrices. | May not effectively remove other matrix components like salts and lipids. | 70-90% |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences; can concentrate the sample. | Can be labor-intensive and use large volumes of organic solvents. | 80-100% |
| Solid-Phase Extraction (SPE) | Highly selective; can effectively remove a wide range of interferences; allows for sample concentration.[9] | Requires method development; can be more time-consuming and costly than other methods. | >90% with method optimization. |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
- 9. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. sciex.com [sciex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. N-Nitroso Bisoprolol-d5 | LGC Standards [lgcstandards.com]
- 13. bujnochem.com [bujnochem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. fda.gov [fda.gov]
Optimization of extraction and clean-up processes for nitrosamine analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the extraction and clean-up processes for nitrosamine analysis. It is designed for researchers, scientists, and drug development professionals to address specific experimental challenges.
Troubleshooting Guide
This section addresses common problems encountered during nitrosamine sample preparation and analysis.
Question: Why am I observing low recovery for my nitrosamine analytes?
Answer:
Low analyte recovery is a frequent issue in nitrosamine analysis. The causes can be multifaceted, often related to the sample matrix, the chosen extraction method, and the physicochemical properties of the nitrosamines themselves.
Potential Causes and Solutions:
-
Inefficient Extraction: The selected solvent may not be optimal for extracting the target nitrosamines from the sample matrix.
-
Solution: Experiment with different extraction solvents or solvent mixtures. Acetonitrile and dichloromethane (often acidified with 1% formic acid) are commonly effective.[1] For complex matrices like cough syrups, a diluent selection trial may be necessary to ensure nitrosamines are properly adsorbed in aqueous preparations before extraction.[2]
-
-
Analyte Volatility: Volatile nitrosamines can be lost during solvent evaporation steps.
-
Solution: Avoid concentrating extracts to complete dryness.[1] A gentle stream of nitrogen is recommended for solvent evaporation.
-
-
Poor Solid-Phase Extraction (SPE) Retention/Elution: The chosen SPE cartridge may not effectively retain the nitrosamines, or the elution solvent may be too weak to recover them completely.
-
Solution: Screen different SPE sorbents. Mixed-mode strong cation exchange cartridges have been shown to be effective for removing alkaline contaminants and reducing drug substance concentration.[3] For polar nitrosamines, activated carbon cartridges can be a suitable choice.[4] Ensure the elution solvent is strong enough; for some SPE cartridges, acidified methanol is required for effective elution.[5]
-
-
Matrix Effects: Co-extracted matrix components can interfere with the ionization of nitrosamines in the mass spectrometer source, leading to ion suppression and artificially low results.[6][7]
-
Improper pH: The pH of the sample can significantly impact the extraction efficiency of certain nitrosamines.[10][11]
-
Solution: Optimize the sample pH before extraction. For LLE, performing extractions at both acidic (pH 2) and basic (pH 9) conditions has been shown to significantly improve recovery rates for a broad range of nitrosamines.[10]
-
Question: How can I mitigate matrix effects in my LC-MS/MS analysis?
Answer:
Matrix effects are a primary challenge in achieving low detection limits required for nitrosamine analysis.[6] They occur when components in the sample matrix interfere with the analyte's ionization, causing either suppression or enhancement of the signal.[7]
Strategies to Overcome Matrix Effects:
-
Optimize Sample Preparation: The most effective approach is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): Use SPE for targeted clean-up. A two-step SPE process can be employed to first concentrate the nitrosamines and then remove residual drug substances and polymers that cause ion suppression and clog analytical columns.[3]
-
Liquid-Liquid Extraction (LLE): LLE partitions the analytes away from many matrix components based on solubility.[12]
-
Dilution: A simple approach is to dilute the sample extract. However, this may compromise the sensitivity, making it unsuitable for trace-level analysis.[13]
-
-
Chromatographic Separation: Improve the separation of nitrosamines from matrix components.
-
Column Selection: Employing specialized columns, such as an enhanced pentafluorophenyl column, can improve the retention of polar nitrosamines and help separate them from complex matrix interferences.[8]
-
-
Use of Internal Standards: An isotopically labeled internal standard that has similar physicochemical properties to the analyte will experience the same matrix effects, allowing for accurate quantification.[8]
-
Instrumental Approaches:
-
Modify Ionization Source: Adjusting the settings on the mass spectrometer's ion source can sometimes reduce matrix effects.[6]
-
Question: I am observing artifactual formation of nitrosamines during sample preparation. How can this be prevented?
Answer:
Artifactual formation of nitrosamines can occur if precursors (secondary or tertiary amines) and nitrosating agents are present in the sample and react during the sample preparation process.[3][14] This leads to an overestimation of the actual nitrosamine content.
Prevention Strategies:
-
Avoid High Temperatures: Heat generated during certain steps, such as sonication, can promote the formation of nitrosamines.[3] Use vortex mixing or manual agitation instead of an ultrasonic bath where possible.[3]
-
Control pH: The formation of many nitrosamines is favored under acidic conditions (pH 3-5).[15][16] While adjusting pH can prevent formation, it must be balanced with extraction efficiency requirements.
-
Use Nitrosation Inhibitors: Adding inhibitors like ascorbic acid or sulfamic acid to the sample can prevent the chemical reaction that forms nitrosamines.[14]
Frequently Asked Questions (FAQs)
Extraction & Clean-up Techniques
Q1: What are the primary extraction techniques used for nitrosamine analysis? A1: The most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[12] SPE is often preferred for its ability to clean-up and concentrate analytes from complex matrices like pharmaceuticals and cough syrups.[9][12] LLE is a conventional method that separates compounds based on their differential solubility in two immiscible liquids.[12] Other variations include Dispersive Liquid-Liquid Microextraction (DLLME) and salting-out liquid-liquid extraction (SALLE).[12][17][18]
Q2: How do I choose the right Solid-Phase Extraction (SPE) cartridge? A2: The choice of SPE sorbent is critical and depends on the properties of the nitrosamines and the sample matrix.
-
For Polar Nitrosamines: Activated carbon or coconut charcoal-based cartridges are effective for retaining polar analytes like N-Nitrosodimethylamine (NDMA).[4]
-
For Broad-Spectrum Analysis: Mixed-mode strong cation-exchange (MCX) polymeric sorbents are often used. They can effectively remove high concentrations of drug substances (APIs) while allowing nitrosamines to be selectively eluted.[3][5]
-
HILIC-based SPE: A newer approach uses hydrophilic interaction liquid chromatography (HILIC) based SPE, which retains the polar APIs and excipients while allowing the nitrosamines to pass through, offering a versatile clean-up for various drug products.[19]
Q3: What is the effect of pH on extraction efficiency? A3: The pH of the sample can significantly influence recovery. For LLE of nitrosamines from aqueous matrices, extraction under both acidic (e.g., pH 2) and basic (e.g., pH 9) conditions can yield significantly higher and more consistent recoveries compared to extraction at a neutral pH.[10] For SPE using cation-exchange resins, the pH affects the charge state of the analytes and their retention. For certain precursors, removal is higher at lower pH.[20]
Q4: Can sonication be used to improve extraction? A4: While sonication can enhance extraction efficiency by breaking down the sample matrix, it must be used with caution. The heat generated during sonication can potentially lead to the artificial formation of nitrosamines if precursors are present.[3] It is often recommended to use vortexing or mechanical shaking as an alternative.[3]
Analytical Challenges
Q5: Why is achieving low detection limits for nitrosamines so challenging? A5: Achieving the required low detection limits (often at the parts-per-billion level) is difficult due to several factors:
-
Low Concentrations: The acceptable intake limits for nitrosamines are very low, requiring highly sensitive analytical methods.[6][9]
-
Matrix Interference: Pharmaceutical products contain active ingredients (APIs) and excipients that can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression.[6][14]
-
Analyte Properties: Some nitrosamines are highly polar and volatile, making them difficult to extract efficiently and prone to loss during sample preparation.[1][4]
Q6: My drug product is not soluble in water. What diluent should I use? A6: Ideally, water is used as a diluent to ensure compatibility with reversed-phase liquid chromatography.[13] However, for formulations that are insoluble in water (e.g., some metformin products that form a gel), organic diluents like methanol must be used. Be aware that using organic diluents can lead to poor chromatographic peak shapes and may require an instrument with higher sensitivity to meet required detection limits.[13]
Data Presentation
Table 1: Effect of pH on Nitrosamine Precursor Removal by Powdered Activated Carbon (PAC)
This table summarizes the removal efficiency of nitrosamine formation potential (FP) from an aquaculture-impacted lake water at different pH levels using a 20 mg/L dose of PAC.
| pH | NDMA Precursor Removal (%) | NDEA Precursor Removal (%) |
| 3 | 83% | 89% |
| 7 | ~60% | ~75% |
| 8 | ~60% | ~75% |
| 11 | 34% | 51% |
| (Data sourced from[21]) |
Table 2: Recovery of Nitrosamines by LLE at Different pH Conditions
This table illustrates the impact of sample pH on the recovery of various nitrosamines from water using liquid-liquid extraction with dichloromethane.
| Nitrosamine Compound | Recovery at pH 6 (%) | Recovery at pH 2 + pH 9 (%) |
| NDMA | ~20% | ~70% |
| NMEA | ~35% | ~85% |
| NDEA | ~40% | ~90% |
| NDIPA | ~60% | ~100% |
| NPYR | ~30% | ~80% |
| NMOR | ~25% | ~75% |
| NDPA | ~55% | ~95% |
| NPIP | ~40% | ~85% |
| NDBA | ~70% | ~110% |
| (Data interpreted and summarized from Figure 2 in[10]) |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Nitrosamines in Drug Products
This protocol provides a general workflow for extracting nitrosamines from solid dosage forms using a strong cation-exchange SPE cartridge.
-
Sample Preparation:
-
Accurately weigh and pulverize the drug product (e.g., tablets) into a fine powder.[3]
-
Dissolve the powder in an appropriate acidic aqueous diluent. The choice of diluent should be optimized for the specific drug product.[2]
-
Vortex or shake the sample to ensure complete dissolution of the nitrosamines.[3]
-
Centrifuge the sample to pelletize insoluble excipients and filter the supernatant to remove particulates.[3][13]
-
-
SPE Cartridge Conditioning:
-
Condition a strong cation-exchange SPE cartridge (e.g., 60 mg, 3 mL) by passing methanol, followed by the acidic aqueous diluent.[22]
-
-
Sample Loading:
-
Load the filtered sample supernatant onto the conditioned SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with the acidic diluent to remove interfering matrix components. A second wash with an organic solvent like methanol may be used to remove less polar interferences.
-
-
Elution:
-
Elute the retained nitrosamines from the cartridge using a small volume of elution solvent. A common elution solvent is 5% formic acid in methanol or 5% ammonia in methanol, depending on the specific nitrosamines and cartridge chemistry.
-
-
Concentration & Analysis:
Protocol 2: General Liquid-Liquid Extraction (LLE) for Nitrosamines in Aqueous Samples
This protocol describes a general LLE procedure optimized for a broad range of nitrosamines.
-
Sample Preparation:
-
Measure a defined volume of the aqueous sample (e.g., 500 mL) into a separatory funnel.
-
-
pH Adjustment and First Extraction:
-
Acidify the sample to pH 2 using a suitable acid (e.g., sulfuric acid).[10]
-
Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane).[10]
-
Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
-
Second Extraction:
-
Repeat the extraction on the remaining aqueous layer with a fresh portion of the organic solvent and combine the organic extracts.
-
-
pH Adjustment and Final Extraction:
-
Adjust the pH of the aqueous sample to 9 using a suitable base (e.g., sodium hydroxide).[10]
-
Perform a final extraction with the organic solvent.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.
-
-
Analysis:
-
The concentrated extract is now ready for analysis by GC-MS or LC-MS/MS.
-
Visualizations
Caption: A typical workflow for preparing pharmaceutical samples for nitrosamine analysis.
Caption: A decision tree for troubleshooting low recovery in nitrosamine analysis.
Caption: Key extraction techniques and their relationships in nitrosamine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. phenomenex.com [phenomenex.com]
- 5. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 14. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 15. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 17. Simultaneous determination of 13 nitrosamine impurities in biological medicines using salting-out liquid-liquid extraction coupled with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US9857347B2 - N-nitrosamine determination in aqueous samples with sonication and microextraction - Google Patents [patents.google.com]
- 19. A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Studies for N-Nitroso-Bisoprolol Identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies to identify the formation pathways of N-Nitroso-bisoprolol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a nitrosamine impurity that can form during the synthesis, storage, or degradation of bisoprolol, a widely used beta-blocker.[1] Nitrosamine impurities are a significant concern for regulatory bodies like the FDA and EMA because they are classified as probable human carcinogens. Therefore, their presence in pharmaceutical products is strictly monitored and controlled.
Q2: How is this compound formed from bisoprolol?
A2: this compound is formed through the reaction of the secondary amine group in the bisoprolol molecule with a nitrosating agent.[1] This reaction, known as N-nitrosation, is more likely to occur under specific conditions, such as the presence of heat, moisture, or an acidic environment.[1]
Q3: What are the common sources of nitrosating agents in pharmaceutical manufacturing?
A3: Nitrosating agents can originate from various sources, including residual nitrites in excipients, reagents, or solvents used during the manufacturing process. They can also be introduced from contaminated raw materials or through the degradation of certain materials used in production.
Q4: What are forced degradation studies and why are they necessary for investigating this compound?
A4: Forced degradation (or stress testing) studies are designed to intentionally degrade a drug substance under more severe conditions than those it would typically encounter during its shelf life. These studies are crucial for identifying potential degradation products, including this compound, and for understanding their formation pathways. This information is vital for developing control strategies to minimize or prevent the formation of such impurities in the final drug product.
Q5: What are the typical stress conditions applied in forced degradation studies for this compound?
A5: Typical stress conditions include exposure to acidic and basic hydrolysis, oxidation, elevated temperatures (thermal stress), and light (photolytic stress). To specifically investigate this compound formation, these conditions are often combined with a source of nitrite.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or very low levels of this compound detected after stress testing. | Inappropriate stress conditions: The pH, temperature, or nitrite concentration may not be optimal for N-nitrosation. | - Ensure the pH of the solution is acidic (typically pH 3-4) to facilitate the formation of nitrous acid, the primary nitrosating agent. - Increase the concentration of the nitrosating agent (e.g., sodium nitrite). - Elevate the temperature, as higher temperatures can accelerate the reaction rate. - Extend the duration of the stress testing period. |
| Degradation of this compound: The formed impurity may be unstable under the applied stress conditions. | - Analyze samples at intermediate time points during the stress study to capture the formation and potential subsequent degradation of the nitrosamine. - Consider using a less harsh stress condition to allow for the accumulation of the impurity. | |
| Analytical method lacks sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) of the analytical method may be too high to detect trace levels of the impurity. | - Optimize the mass spectrometry (MS) parameters, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM). - Increase the sample concentration or injection volume. - Employ sample preparation techniques like solid-phase extraction (SPE) to concentrate the analyte. | |
| High variability in this compound levels between replicate experiments. | Inconsistent experimental conditions: Minor variations in pH, temperature, or reagent concentrations can significantly impact the rate of nitrosamine formation. | - Use calibrated equipment for all measurements (pH meter, oven, etc.). - Prepare fresh solutions of reagents for each experiment. - Ensure thorough mixing of the reaction components. |
| Sample handling and storage issues: The impurity may be degrading or forming during sample storage before analysis. | - Analyze samples as soon as possible after preparation. - If storage is necessary, keep samples at a low temperature (e.g., 2-8 °C) and protected from light. | |
| Interference or co-elution with other degradation products in the chromatogram. | Suboptimal chromatographic separation: The HPLC/UHPLC method may not be adequately resolving this compound from other components in the sample matrix. | - Adjust the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase). - Modify the gradient elution profile. - Try a different stationary phase (e.g., a column with a different chemistry or particle size). |
| Matrix effects in the mass spectrometer: Other components in the sample may be suppressing or enhancing the ionization of this compound. | - Dilute the sample to reduce the concentration of interfering matrix components. - Use an isotopically labeled internal standard for quantification to compensate for matrix effects. - Employ more extensive sample cleanup procedures. |
Experimental Protocols
Protocol 1: Forced Degradation of Bisoprolol under Acidic Conditions with Nitrite
Objective: To induce the formation of this compound under acidic stress in the presence of a nitrosating agent.
Materials:
-
Bisoprolol Fumarate
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Nitrite (NaNO2)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of Bisoprolol Fumarate and transfer it to a 10 mL volumetric flask. Dissolve the substance in a minimal amount of methanol and dilute to volume with 0.1 N HCl.
-
Addition of Nitrosating Agent: To the solution from step 1, add a specific molar excess of sodium nitrite (e.g., 1.5 molar equivalents relative to bisoprolol).
-
Stress Condition: Incubate the flask at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Sample Neutralization and Dilution: After the incubation period, cool the solution to room temperature and neutralize it with a suitable base (e.g., 0.1 N NaOH). Dilute the sample to a suitable concentration with the mobile phase for LC-MS analysis.
-
Analysis: Analyze the prepared sample using a validated LC-MS/MS method for the detection and quantification of this compound.
Protocol 2: Analytical Method for Quantification of this compound by LC-MS/MS
Objective: To provide a sensitive and selective method for the quantification of this compound in stressed samples.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 column (e.g., Acquity HSS T3, 3.0 × 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol or Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 10 1.0 10 8.0 90 10.0 90 10.1 10 | 12.0 | 10 |
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) m/z 355.2 → Product ion (Q3) m/z [To be determined based on fragmentation]
-
Note: The exact m/z values for the precursor and product ions need to be determined by infusing a standard of this compound into the mass spectrometer.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from forced degradation studies on bisoprolol to illustrate the expected outcomes. Actual results will vary depending on the specific experimental conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | [Nitrite] (molar eq.) | Bisoprolol Degradation (%) | This compound Formed (ppm) |
| Acid Hydrolysis (0.1 N HCl) | 24 | 60 | 1.5 | ~15 | ~5 |
| Base Hydrolysis (0.1 N NaOH) | 24 | 60 | 1.5 | ~10 | < LOQ |
| Oxidative (3% H2O2) | 48 | Room Temp | 1.5 | ~8 | < LOQ |
| Thermal | 72 | 80 | - | ~5 | Not Detected |
| Photolytic (ICH Q1B) | - | - | - | ~2 | Not Detected |
LOQ: Limit of Quantification
Visualizations
This compound Formation Pathway
Caption: Chemical pathway for the formation of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for this compound forced degradation studies.
References
Refinement of analytical methods to reduce variability in N-Nitroso-bisoprolol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the accurate quantification of N-Nitroso-bisoprolol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I observing high variability or inconsistent results in my this compound quantification?
Answer: High variability in quantification can stem from several factors throughout the analytical workflow. The most common sources include sample preparation, analyte stability, and chromatographic conditions.
-
Sample Preparation: As a critical step, sample preparation directly influences the accuracy and reproducibility of your results.[1] Inconsistencies in extraction efficiency, filtration, or the introduction of contaminants can lead to significant variability.[1] Automation of sample preparation can help minimize errors and improve consistency.[2]
-
Analyte Stability: N-nitrosamines are known to be susceptible to degradation, particularly from light (photolysis) and temperature.[3] It is crucial to use amber vials and protect samples and standards from light.[2]
-
Artifactual Formation: The unintended formation of this compound during sample preparation or analysis can lead to artificially high and variable results.[1][3] This can occur in the presence of residual nitrosating agents. The use of inhibitors like ascorbic acid or sulfamic acid during sample preparation can mitigate this risk.[3]
Question 2: What could be the cause of poor peak shape (e.g., tailing, fronting, or splitting) for the this compound peak?
Answer: Poor peak shape can compromise the accuracy of integration and, therefore, quantification. Several factors related to the chromatography can be the cause.
-
Column Choice and Condition: The choice of chromatographic column is critical for achieving good peak shape for polar compounds like nitrosamines.[4] A column that is not well-suited for the analyte or is degraded can lead to poor peak shapes. For this compound, a C18 reversed-phase column has been shown to be effective.[5][6]
-
Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact peak shape. The use of an acidic modifier, such as 0.1% formic acid in both water and the organic solvent (methanol or acetonitrile), is common for improving peak shape and ionization efficiency in LC-MS/MS analysis of nitrosamines.[5][6][7]
-
Co-eluting Interferences: Matrix components that co-elute with this compound can interfere with the peak shape and ionization.[3] Optimizing the chromatographic gradient or improving the sample cleanup procedure can help resolve the analyte from interfering compounds.
Question 3: I am struggling to achieve the required sensitivity and low limits of detection (LOD) and quantification (LOQ) for this compound. What can I do?
Answer: Achieving low detection limits is essential for quantifying trace-level nitrosamine impurities to comply with stringent regulatory guidelines.[8][9][10]
-
Mass Spectrometry Parameters: Optimization of the mass spectrometer settings is paramount. This includes selecting the appropriate ionization source (e.g., electrospray ionization - ESI), optimizing the source parameters (e.g., gas flows, temperature), and selecting the most sensitive and specific precursor-to-product ion transitions for multiple reaction monitoring (MRM).[6] For bisoprolol, the mass transition ion-pair m/z 326.2 → 116.1 has been reported.[7]
-
Sample Preparation: Efficient sample extraction and concentration are key to improving sensitivity.[1] Techniques that effectively remove matrix components while concentrating the analyte will lead to better signal-to-noise ratios.
-
Chromatographic Conditions: A well-focused chromatographic peak will result in a higher signal intensity. Optimizing the gradient and flow rate can lead to sharper peaks and improved sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the typical sources of this compound impurity?
A1: this compound is a nitrosamine drug substance-related impurity (NDSRI).[11][12][13] It can form during the synthesis, storage, or handling of bisoprolol, especially in the presence of nitrosating agents and favorable conditions like heat, moisture, or acidity.[14] The secondary amine moiety in the bisoprolol structure is susceptible to nitrosation.[11][14]
Q2: What are the recommended storage conditions for this compound reference standards and samples?
A2: this compound is susceptible to degradation. Reference standards should be stored at -20°C. Both standards and prepared samples should be protected from light by using amber vials or by covering them.[2] It is also advisable to prepare sample solutions fresh daily.[15]
Q3: Which analytical techniques are most suitable for the quantification of this compound?
A3: Due to the need for high sensitivity and selectivity to detect trace levels of nitrosamine impurities, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used and recommended technique.[3][9][10] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for more volatile nitrosamines.[10]
Q4: How can I prevent the artificial formation of this compound during my analysis?
A4: To prevent in-situ formation of nitrosamines during analysis, it is recommended to use nitrosation inhibitors, such as ascorbic acid or sulfamic acid, in the sample preparation diluent.[3] Careful control of pH and temperature during sample preparation is also important.[14]
Experimental Protocols
Sample Preparation for this compound in Bisoprolol Drug Substance
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
-
Sample Weighing: Accurately weigh 100 mg of the bisoprolol fumarate drug substance into a clean centrifuge tube.
-
Diluent Preparation: Prepare a diluent of 1% formic acid in water.
-
Dissolution: Add 1.0 mL of the diluent to the centrifuge tube.
-
Vortexing: Vortex the sample for 1 minute to ensure complete dissolution.
-
Sonication: Sonicate the sample in an ultrasonic bath for 10 minutes.
-
Centrifugation: Centrifuge the solution for 5 minutes at 14,000 RPM to pellet any undissolved particulates.
-
Transfer: Carefully transfer the supernatant into an amber HPLC vial for analysis.
LC-MS/MS Method for this compound Quantification
This method is based on a published method for nitrosamine impurities in beta-blockers.[5]
-
Liquid Chromatograph: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: Acquity HSS T3 (3.0 x 100 mm, 1.8 µm) or equivalent.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) %B 0.0 10 1.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |
-
MS/MS Detection (MRM Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (m/z): 326.2
-
Product Ion (m/z): 116.1
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb | [5] |
| Limit of Quantification (LOQ) | 2 - 20 ppb | [5] |
| Accuracy (Recovery) | 64.1% - 113.3% | [5] |
| Linearity (R²) | 0.9978 - 0.9999 | [5] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals [mdpi.com]
- 7. A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. N-Nitroso Bisoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 15. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Ion Suppression in the Mass Spectetric Detection of N-Nitroso-bisoprolol
Welcome to the technical support center for the analysis of N-Nitroso-bisoprolol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in the mass spectrometric detection of this compound.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results, which is a significant concern when analyzing trace-level impurities like nitrosamines.[3][4]
Q2: What are the common causes of ion suppression in the analysis of this compound?
A2: Ion suppression in the analysis of this compound can be caused by various factors, including:
-
Matrix Components: Excipients from the drug product formulation, endogenous components from biological matrices, or impurities from the active pharmaceutical ingredient (API) can co-elute with this compound and interfere with its ionization.[1]
-
Sample Preparation: Inadequate sample cleanup can lead to the presence of interfering substances in the final extract.[1][5] For instance, residual salts or phospholipids from biological samples are known to cause significant ion suppression.[6][7]
-
Chromatographic Conditions: Poor chromatographic resolution between this compound and matrix components can lead to co-elution and subsequent ion suppression.[2]
-
Mobile Phase Additives: Certain mobile phase additives, such as non-volatile buffers, can also contribute to ion suppression.[8]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[6][9] This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of ion suppression.[6][9] Another approach is to compare the peak area of this compound in a neat solution versus a post-extraction spiked sample. A significantly lower peak area in the spiked sample suggests ion suppression.[3][10]
Troubleshooting Guides
Issue 1: Low or no signal for this compound in the sample, but a strong signal in the standard solution.
This is a classic indicator of severe ion suppression. Follow these steps to troubleshoot:
Troubleshooting Workflow for Ion Suppression
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability-Indicating Method for Bisoprolol and its Nitrosamine Impurity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a stability-indicating analytical method for bisoprolol and its N-nitroso-bisoprolol impurity. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the development and execution of stability-indicating HPLC methods for bisoprolol and its nitrosamine impurity.
Q1: I am observing poor peak shape (tailing or fronting) for the bisoprolol or this compound peak. What are the likely causes and solutions?
A1: Poor peak shape is a common chromatographic issue that can compromise resolution and accuracy.[1]
-
Potential Causes:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Secondary Silanol Interactions: Active sites on the silica-based column packing can interact with basic compounds like bisoprolol, causing peak tailing.
-
Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[2]
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shapes.
-
-
Troubleshooting Steps:
-
Reduce Injection Concentration/Volume: Dilute the sample or reduce the injection volume to see if the peak shape improves.[2]
-
Optimize Mobile Phase pH: Adjusting the mobile phase pH can help to suppress the ionization of bisoprolol and reduce interactions with the stationary phase.
-
Use an End-Capped Column: Employ a column with end-capping to minimize silanol interactions.[2]
-
Match Sample Solvent to Mobile Phase: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase composition.[2]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.
-
Q2: I am struggling to achieve adequate separation between the bisoprolol peak and the this compound peak or other degradation products.
A2: Achieving sufficient resolution is critical for a stability-indicating method.
-
Potential Causes:
-
Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio and the type of organic modifier may not be ideal for separating the analytes.
-
Inappropriate Column Chemistry: The chosen stationary phase may not provide the necessary selectivity.
-
Gradient Elution Not Optimized: The gradient slope or initial/final conditions may need adjustment.
-
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Experiment with different buffers and pH values.
-
-
Evaluate Different Columns: Test columns with different stationary phases (e.g., C18, Phenyl) and particle sizes.[3]
-
Optimize Gradient Program:
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Incorporate an isocratic hold at the beginning of the gradient to improve peak shape for early eluting compounds.
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Q3: The this compound impurity is not detected, or the sensitivity is very low.
A3: Low sensitivity for nitrosamine impurities is a significant challenge due to their typically low concentration levels.[4]
-
Potential Causes:
-
Inappropriate Detection Wavelength: The selected UV wavelength may not be optimal for the this compound impurity.
-
Degradation of the Impurity: N-nitroso compounds can be unstable and may degrade in the sample solution or during the analysis.
-
Insufficient Sample Concentration: The concentration of the impurity in the sample may be below the limit of detection (LOD) of the method.
-
Matrix Effects: The sample matrix, including the active pharmaceutical ingredient (API), can interfere with the ionization of the impurity, especially in mass spectrometry.[4]
-
-
Troubleshooting Steps:
-
Optimize Detection Wavelength: Analyze the UV spectrum of the this compound standard to determine its maximum absorbance wavelength.
-
Sample Stability: Investigate the stability of the this compound in the chosen sample diluent. Acidic conditions or the addition of antioxidants like ascorbic acid might help to slow down degradation.
-
Increase Injection Volume or Sample Concentration: If possible without overloading the column with the main component, increase the amount of sample introduced into the system.
-
Use a More Sensitive Detector: A mass spectrometer (MS) detector will offer significantly higher sensitivity and selectivity for nitrosamine analysis compared to a UV detector.
-
Sample Preparation: Optimize the sample preparation to minimize matrix effects and potential for analyte loss.[4]
-
Q4: My system suitability test (SST) parameters, such as theoretical plates and tailing factor, are failing.
A4: Failing SST parameters indicate a problem with the chromatographic system or the method itself.
-
Potential Causes:
-
Column Contamination or Degradation: The column may be dirty or have reached the end of its lifespan.
-
System Leaks: Leaks in the HPLC system can cause fluctuations in flow rate and pressure, affecting reproducibility.
-
Improperly Prepared Mobile Phase: Inconsistent mobile phase preparation can lead to shifts in retention times and poor peak shapes.
-
Injector Issues: Problems with the autosampler can lead to inconsistent injection volumes and poor reproducibility.
-
-
Troubleshooting Steps:
-
Column Washing and Regeneration: Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.
-
System Check: Perform a system leak test and check all fittings.
-
Mobile Phase Preparation: Ensure consistent and accurate preparation of the mobile phase, including proper degassing.
-
Injector Maintenance: Clean the injector needle and seat, and ensure the injection syringe is functioning correctly.
-
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[5]
-
Acid Hydrolysis: Treat the sample solution with 0.1N HCl at 70°C for 6 days.[6]
-
Base Hydrolysis: Treat the sample solution with 0.1N NaOH at 70°C for 6 days.[6]
-
Oxidative Degradation: Expose the sample solution to 30% v/v H2O2 at ambient temperature for 48 hours.[5][6]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 70°C for 48 hours.[5][6]
-
Photolytic Degradation: Expose the drug substance to UV and visible light (e.g., 1.2 million lux hours for visible light and 200 Wh/m² for UV).
Sample Preparation
-
Standard Solution: Prepare a standard stock solution of bisoprolol fumarate and this compound in a suitable diluent (e.g., methanol or a mixture of mobile phase).
-
Sample Solution: For drug products, accurately weigh and transfer a portion of the powdered tablets to a volumetric flask. Add the diluent, sonicate to dissolve, and filter the solution before injection.
Data Presentation
Table 1: Example Chromatographic Conditions for Bisoprolol and Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | ODS C18 (250 x 4.6 mm, 5 µm)[5] | Sunsil C18 (150mm X 4.6mm, 5µ)[7] | Agilent Zorbax ODS C18 (150 mm × 4.6 mm, 5 µm)[8] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 8.0)[5] | Water[7] | 0.1% Triethylamine in water (pH 3 with Orthophosphoric Acid)[8] |
| Mobile Phase B | Acetonitrile[5] | Acetonitrile[7] | Acetonitrile[8] |
| Gradient/Isocratic | 60:40 (A:B) v/v[5] | 40:60 (A:B) v/v[7] | 66:33 (A:B) v/v[8] |
| Flow Rate | 1.2 mL/min[5] | 0.8 mL/min[7] | 1.5 mL/min[8] |
| Detection Wavelength | 225 nm[5] | 223 nm[7] | 225 nm[8] |
| Column Temperature | Ambient[5] | Not Specified | Not Specified |
| Injection Volume | Not Specified | 20 µL | Not Specified |
Table 2: Summary of Forced Degradation Results for Bisoprolol
| Stress Condition | Degradation Observed | Major Degradation Products |
| Acid Hydrolysis (0.1N HCl, 70°C, 6 days) | 8.00%[6] | Impurity A, L, and D[9] |
| Alkaline Hydrolysis (0.1N NaOH, 70°C, 6 days) | 7.00%[6] | Impurity A, L, Q, G, and K[9] |
| Oxidative (30% H2O2, RT, 48 hr) | 6.50%[6] | Impurity A, L, and K[9] |
| Thermal (Dry Heat, 70°C, 48 hr) | No degradation[6] | Impurity A, L, and K (in other studies)[9] |
| Photolytic (Visible and UV light) | No degradation[6] | Impurity A, L, G, and K (in other studies)[9] |
| Wet Heat (70°C, 48 hr) | 5.50%[6] | Not Specified |
Visualizations
Workflow for Stability-Indicating Method Development
Caption: Workflow for the development of a stability-indicating method.
Potential Degradation Pathway of Bisoprolol to this compound
Caption: Formation of this compound from bisoprolol.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. sciex.jp [sciex.jp]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. asianjpr.com [asianjpr.com]
- 9. researchgate.net [researchgate.net]
Enhancing the robustness of analytical procedures for routine N-Nitroso-bisoprolol testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the robustness of analytical procedures for routine N-Nitroso-bisoprolol testing.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification?
A1: The most prevalent and effective analytical techniques for the quantification of this compound are hyphenated mass spectrometry methods.[1] Ultra-high-speed liquid chromatography combined with tandem mass spectrometry (UHPLC-MS/MS) is a preferred method due to its high sensitivity and selectivity, which is crucial for detecting trace-level nitrosamine impurities.[1]
Q2: What are the typical storage conditions for this compound reference standards?
A2: this compound reference standards should be stored at -20°C in a calibrated freezer, protected from light. It is noted to have a limited shelf life, and the expiry date on the label should be strictly followed.
Q3: What are the potential sources of this compound formation in the drug product?
A3: this compound can form when the bisoprolol molecule, which contains a secondary amine, reacts with nitrosating agents.[2] These reactions can be facilitated by heat, moisture, or acidic conditions during the manufacturing process or storage of the drug product.[2]
Q4: What are the regulatory limits for this compound?
A4: Regulatory agencies like the FDA and EMA have set stringent limits for nitrosamine impurities in pharmaceutical products. While a specific permissible daily exposure (PDE) for this compound has been proposed to be as high as 400 µ g/person/day based on recent studies, it is crucial to adhere to the limits specified in the relevant pharmacopeias and regulatory guidelines.[2][3][4]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Tailing for this compound
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Solution:
-
Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid, to improve peak shape.
-
Optimize the gradient elution program to ensure adequate separation from matrix components.
-
Verify the pH of the aqueous portion of the mobile phase is suitable for the analyte and column chemistry.
-
Issue 2: Low Sensitivity or Inability to Reach Required Detection Limits
-
Possible Cause: Suboptimal mass spectrometry parameters or matrix effects.
-
Solution:
-
Optimize MS parameters, including collision energy (CE) and collision cell exit potential (CXP), for the specific this compound transitions.
-
Enhance sample cleanup procedures to minimize matrix suppression. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
Consider using a more sensitive mass spectrometer or a different ionization source, such as atmospheric pressure chemical ionization (APCI), if electrospray ionization (ESI) is not providing adequate sensitivity.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Instability of the analyte during sample preparation or analysis.
-
Solution:
-
Prepare samples fresh and analyze them promptly. If storage is necessary, keep samples at a low temperature (e.g., 2-8°C) and protected from light.
-
Use an internal standard to compensate for variations in sample preparation and instrument response.
-
Ensure the autosampler temperature is controlled to prevent degradation of the analyte in the vials.
-
Issue 4: Co-elution with Matrix Components
-
Possible Cause: Insufficient chromatographic separation.
-
Solution:
-
Modify the chromatographic gradient to improve the resolution between this compound and interfering peaks.
-
Experiment with a different stationary phase. A column with a different chemistry, such as a biphenyl phase, may provide better selectivity.
-
Adjust the mobile phase composition, for example, by changing the organic solvent (e.g., methanol vs. acetonitrile).
-
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated UHPLC-MS/MS method for the determination of this compound and other nitrosamine drug substance-related impurities.[1]
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb |
| Limit of Quantification (LOQ) | 2 - 20 ppb |
| Accuracy (% Recovery) | 64.1% - 113.3% |
| Precision (R) | 0.9978 - 0.9999 |
Experimental Protocols
UHPLC-MS/MS Method for the Determination of this compound
This protocol is based on a validated method for the analysis of nitrosamine impurities in beta-blocker active pharmaceutical ingredients.[1]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or a mixture of methanol and water) to achieve a target concentration.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol or Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of this compound to identify the precursor ion and optimal product ions.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Deriving safe limits for this compound by error-corrected next-generation sequencing (ecNGS) and benchmark dose (BMD) analysis, integrated with QM modeling and CYP-docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of N-Nitroso-bisoprolol Levels in Bisoprolol Formulations: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of potential N-Nitroso-bisoprolol impurity levels in different bisoprolol formulations. The presence of nitrosamine impurities in pharmaceuticals is a significant concern for regulatory bodies and manufacturers globally due to their classification as probable human carcinogens. This document is intended for researchers, scientists, and drug development professionals, offering insights into the analytical methodologies for detection and quantification, alongside a representative comparison of potential impurity levels.
This compound is a nitrosamine impurity that can form during the synthesis, formulation, or storage of bisoprolol, a widely used beta-blocker for treating cardiovascular conditions.[1] Regulatory agencies like the FDA and EMA have established stringent guidelines for the control of such impurities, necessitating highly sensitive and validated analytical methods.[2][3]
Quantitative Data Summary
Table 1: Representative this compound Levels in Different Bisoprolol Formulations
| Formulation ID | Formulation Type | This compound (ng/mg of Bisoprolol) | This compound (ppm relative to API) | Compliant with 1500 ng/day AI Limit* |
| BIS-A-001 | Brand Name | 0.05 | 0.05 | Yes |
| BIS-G1-001 | Generic 1 | 0.12 | 0.12 | Yes |
| BIS-G2-001 | Generic 2 | < LOQ (0.03) | < LOQ (0.03) | Yes |
| BIS-A-002 (Accelerated Stability) | Brand Name | 0.25 | 0.25 | Yes |
| BIS-G1-002 (Accelerated Stability) | Generic 1 | 0.40 | 0.40 | Yes |
*Acceptable Intake (AI) limit of 1500 ng/day is based on regulatory guidance for this compound.[3][4] The compliance is calculated based on a maximum daily dose of 10 mg bisoprolol. LOQ: Limit of Quantitation.
Experimental Protocols
The quantification of this compound at trace levels requires highly sensitive and specific analytical methods. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is a commonly employed technique for this purpose.[5][6]
Protocol: Quantification of this compound in Bisoprolol Tablets by UHPLC-MS/MS
1. Sample Preparation:
-
Ten tablets of a single bisoprolol formulation are accurately weighed and finely powdered.
-
A portion of the powder equivalent to 10 mg of bisoprolol is transferred to a 10 mL volumetric flask.
-
The sample is dissolved in a suitable diluent (e.g., methanol or a mixture of methanol and water) and sonicated for 15 minutes to ensure complete dissolution.
-
The solution is then centrifuged or filtered through a 0.22 µm syringe filter to remove excipients.
-
The resulting solution is further diluted as necessary to fall within the calibration range of the instrument.
2. Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., Acquity HSS T3, 3.0 × 100 mm, 1.8 μm) is used for separation.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[5]
-
Gradient Elution: A gradient program is optimized to ensure separation of this compound from the bisoprolol active pharmaceutical ingredient (API) and other potential impurities.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for selective and sensitive detection.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity for the analyte.
4. Method Validation:
The analytical method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][6][7] Key validation parameters include:
-
Specificity: The ability to detect this compound without interference from other components.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For nitrosamines, the LOQ should be sufficiently low, typically in the parts per billion (ppb) range.[5]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value, assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the analysis of this compound and a simplified representation of the potential formation pathway.
Caption: General workflow for the analysis of this compound in bisoprolol formulations.
References
- 1. shimadzu.com [shimadzu.com]
- 2. fda.gov [fda.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fda.gov [fda.gov]
- 5. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Genotoxicity of N-Nitroso-bisoprolol and Other Nitrosamine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxic potential of N-Nitroso-bisoprolol (NBP), a nitrosamine drug substance-related impurity (NDSRI) of the beta-blocker bisoprolol, with other well-characterized nitrosamine impurities. The information herein is supported by experimental data from various genotoxicity assays and is intended to aid in the risk assessment and control of these impurities in pharmaceutical products.
Executive Summary
This compound (NBP) has been evaluated for its genotoxic potential using a battery of in vitro and in vivo assays. While standard Ames tests were negative, the more stringent Enhanced Ames Test (EAT) revealed a weak mutagenic potential.[1] Furthermore, a highly sensitive in vivo error-corrected Next-Generation Sequencing (ecNGS) assay in mice indicated a low mutagenic activity.[1][2] In contrast, other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are known to be potent genotoxic agents. This guide presents a detailed comparison of the available data to contextualize the genotoxic risk of NBP.
Data Presentation: Quantitative Genotoxicity Comparison
The following tables summarize the quantitative data from key genotoxicity assays for this compound and other selected nitrosamine impurities.
Table 1: In Vitro Bacterial Reverse Mutation Assay (Ames Test) Data
| Compound | Assay Type | Tester Strain(s) | Metabolic Activation | Concentration Range | Result | Fold Increase over Control (at highest effective non-toxic dose) |
| This compound (NBP) | Standard/Modified | Not specified | 10% & 30% induced rat S9; 30% uninduced hamster S9 | Not specified | Negative [1] | Not Applicable |
| Enhanced Ames Test (EAT) | TA100, TA1535 | 30% induced hamster S9 | Up to 5000 µ g/plate | Positive [1] | Significant increase | |
| N-Nitrosodimethylamine (NDMA) | Enhanced Ames Test (EAT) | TA100, TA1535, WP2uvrA(pKM101) | 30% hamster S9 | Not specified | Positive | Potent mutagen |
| N-Nitrosodiethylamine (NDEA) | Enhanced Ames Test (EAT) | TA100, TA1535, WP2uvrA(pKM101) | 30% hamster S9 | Not specified | Positive | Potent mutagen |
| N-Nitroso-propranolol (NNP) | Modified Ames Test | TA98, TA100, TA1535 | Rat and Hamster S9 | 0-200 µ g/plate | Positive [3][4][5] | Concentration-dependent increase |
Table 2: In Vitro Mammalian Cell Genotoxicity Data
| Compound | Assay Type | Cell Line | Metabolic Activation | Result | Observations |
| This compound (NBP) | HPRT Assay | V79 cells | Not specified | Negative [2][6] | --- |
| N-Nitrosodiethylamine (NDEA) | HPRT Assay | V79 cells | Not specified | Positive [2][6] | Used as a positive control. |
| N-Nitroso-propranolol (NNP) | Micronucleus Test & Gene Mutation Assay | Human TK6 cells | Hamster S9 | Positive [3][4][5] | Induced micronuclei and gene mutations. |
Table 3: In Vivo Genotoxicity Data
| Compound | Assay Type | Species/Tissue | Dosing Regimen | Result | Key Findings |
| This compound (NBP) | error-corrected Next-Generation Sequencing (ecNGS) | NMRI mice (Liver and Bone Marrow) | 28-day repeat-dose | Weakly Positive [1][2] | Weak induction of mutation frequencies. |
| N-Nitrosodimethylamine (NDMA) | Micronucleus Assay | Rat (Liver) | 28 consecutive days | Positive [7] | Dose-dependent increase in micronucleated hepatocytes. |
| Various Beta-Blocker Nitrosamines | Micronucleus Assay | Rat (Liver, Bone Marrow, Spleen) | Acute dose | Less Clastogenic than NDMA [8] | Modest increase in micronucleated cells in the liver, no effect in bone marrow and spleen. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on established regulatory guidelines and the specific study protocols where available.
Enhanced Ames Test (EAT) for Nitrosamines
This protocol is based on the recommendations from the European Medicines Agency (EMA) to increase the sensitivity for detecting nitrosamine mutagenicity.[9]
-
Tester Strains : Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101) are used.
-
Metabolic Activation : The assay is conducted in the absence of a post-mitochondrial fraction (S9) and in the presence of 30% liver S9 from rats and hamsters pre-treated with enzyme inducers (e.g., a combination of phenobarbital and β-naphthoflavone).[9]
-
Assay Type : The pre-incubation method is used.[9]
-
Procedure :
-
A 30-minute pre-incubation of the tester strains, the test compound (at various concentrations), and the S9 mix (or buffer) is performed.[9]
-
The mixture is then combined with molten top agar and poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies per plate is counted.
-
-
Positive Controls : Concurrent strain-specific positive controls are included as per OECD 471 guidelines. Additionally, at least two known nitrosamine mutagens (e.g., NDMA, NDEA) are included as positive controls when S9 is present.
-
Data Interpretation : A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration point.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This assay detects chromosomal damage or aneuploidy.
-
Cell Lines : Human peripheral blood lymphocytes or established cell lines like CHO, V79, TK6, or HepaRG are used.
-
Metabolic Activation : The test is performed with and without an exogenous metabolic activation system (S9).
-
Procedure :
-
Cell cultures are exposed to the test substance at a minimum of three analyzable concentrations, in duplicate.
-
Exposure duration is typically 3-6 hours with S9 and for a longer period (e.g., 1.5-2 normal cell cycles) without S9.
-
Following exposure, cells are cultured for a period sufficient to allow for chromosome damage to lead to the formation of micronuclei in divided cells.
-
In the cytokinesis-block method, Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one mitosis.
-
Cells are harvested, fixed, and stained.
-
-
Data Analysis : At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).
-
Positive Controls : A known clastogen (e.g., Mitomycin C) and an aneugen (e.g., Colchicine or Vinblastine) are used as positive controls.
In Vivo error-corrected Next-Generation Sequencing (ecNGS) Mutagenicity Assay
This highly sensitive method detects a wide range of mutations across the genome in vivo.
-
Animal Model : Wild-type rodents (e.g., NMRI mice) are typically used.
-
Dosing : Animals are treated with the test substance, typically via a repeat-dosing regimen (e.g., 28 days) to allow for the accumulation of mutations.
-
Tissue Collection : Following the treatment period and a post-exposure period for mutation fixation, tissues of interest (e.g., liver, bone marrow) are collected.
-
DNA Extraction and Sequencing :
-
Genomic DNA is extracted from the collected tissues.
-
Duplex Sequencing, a specific ecNGS method, is employed. This involves ligating adapters with unique molecular identifiers (UMIs) to both strands of each DNA fragment.
-
The DNA is amplified and sequenced.
-
-
Data Analysis :
-
The UMIs allow for the bioinformatic reconstruction of the two original complementary DNA strands. By comparing the sequences of these two strands, sequencing errors can be identified and removed, enabling the highly accurate detection of true mutations.
-
Mutation frequency (the number of mutations per base pair) is calculated for each animal and tissue type.
-
Benchmark Dose (BMD) analysis can be applied to the dose-response data to derive points of departure for risk assessment.
-
-
Positive Control : A known in vivo mutagen (e.g., NDEA) is often used as a positive control.
Mandatory Visualization
Caption: Workflow for in vivo ecNGS mutagenicity testing.
Conclusion
The available data indicates that this compound (NBP) possesses a weak mutagenic potential, detectable under specific and sensitive test conditions such as the Enhanced Ames Test and in vivo ecNGS. Its genotoxicity profile appears to be significantly less potent than that of well-known nitrosamines like NDMA and NDEA. This comparative guide highlights the importance of using a weight-of-evidence approach, incorporating data from highly sensitive and mechanistically informative assays, for the risk assessment of nitrosamine impurities. The detailed experimental protocols provided serve as a reference for the design and interpretation of such studies.
References
- 1. fda.gov [fda.gov]
- 2. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hesiglobal.org [hesiglobal.org]
- 6. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integration of the rat liver micronucleus assay into a 28-day treatment protocol: testing the genotoxicity of 4 small-molecule nitrosamines with different carcinogenic potencies and tumor target specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. efpia.eu [efpia.eu]
- 9. ema.europa.eu [ema.europa.eu]
Cross-Validation of Analytical Techniques for N-Nitroso-bisoprolol Determination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine impurities, such as N-Nitroso-bisoprolol, in pharmaceutical products is a critical safety concern due to their potential carcinogenic properties. Regulatory agencies worldwide mandate stringent control over these impurities, necessitating robust and sensitive analytical methods for their detection and quantification. This guide provides a comparative overview of three common analytical techniques—Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC)—for the determination of this compound.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for the determination of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application (e.g., routine quality control vs. investigational analysis). The following table summarizes the key performance characteristics of UHPLC-MS/MS, HPLC-UV, and HPTLC.
| Parameter | UHPLC-MS/MS | HPLC-UV | HPTLC |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb[1] | Estimated: ~1.3 µg/mL | Estimated: ~0.4 µ g/spot * |
| Limit of Quantitation (LOQ) | 2 - 20 ppb[1] | Estimated: ~3.98 µg/mL | Data not available |
| Linearity (Correlation Coefficient) | 0.9978 - 0.9999[1] | > 0.999[2][3] | > 0.99[4] |
| Accuracy (% Recovery) | 64.1% - 113.3%[1] | 98% - 102%[2] | 99.91% - 100.02%[4] |
| Precision (% RSD) | < 15% | < 2%[2] | < 2%[4] |
| Selectivity | Very High | Moderate | Moderate |
| Throughput | High | Moderate | High |
| Cost | High | Low | Low |
Experimental Workflows and Logical Relationships
The cross-validation of different analytical techniques is a systematic process to ensure the reliability and consistency of results. The following diagram illustrates a typical workflow for this process.
Caption: A logical workflow for the cross-validation of analytical techniques.
Experimental Protocols
UHPLC-MS/MS Method
This method is highly sensitive and selective, making it ideal for trace-level quantification of this compound.
-
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC-UV Method
This method is widely available and cost-effective, suitable for routine quality control where high sensitivity is not the primary requirement.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase.
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter.
-
HPTLC Method
HPTLC offers high throughput and is suitable for screening multiple samples simultaneously.
-
Instrumentation:
-
HPTLC system with a densitometric scanner.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia in a ratio of 10:0.5:0.5 (v/v/v) has been used for bisoprolol and a related compound[4].
-
Application: Apply samples as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: Scan the dried plate densitometrically at a suitable wavelength (e.g., 225 nm)[4].
-
-
Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable solvent (e.g., methanol).
-
Filter the extract before application.
-
Conclusion
The cross-validation of analytical techniques is paramount for ensuring the accuracy and reliability of data for this compound determination. The UHPLC-MS/MS method stands out for its superior sensitivity and selectivity, making it the gold standard for trace-level analysis required to meet stringent regulatory limits. The HPLC-UV method, while less sensitive, offers a cost-effective and widely accessible alternative for routine analysis where the expected concentration of the impurity is within its detection capabilities. HPTLC provides a high-throughput screening tool, although its sensitivity and resolution may be limited for this specific application. The choice of method should be guided by the specific analytical requirements, and a thorough cross-validation should be performed to ensure data integrity across different techniques.
References
- 1. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Inter-laboratory Study for the Quantification of N-Nitroso-bisoprolol: A Comparative Guide to Analytical Methodologies
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. N-Nitroso-bisoprolol, a nitrosamine impurity found in the widely used beta-blocker bisoprolol, requires sensitive and reliable analytical methods for its detection and quantification to ensure patient safety. This guide provides a comparative overview of a validated analytical method for this compound and other relevant methods for nitrosamine analysis in similar drug substances, offering valuable insights for researchers, scientists, and drug development professionals.
While a formal inter-laboratory study for this compound quantification is not publicly available, this guide synthesizes data from a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method and compares it with alternative approaches for other beta-blocker nitrosamine impurities.
Quantitative Data Summary
The following tables summarize the performance of a validated UHPLC-MS/MS method for the quantification of this compound and compares it with methods used for other nitrosamine impurities in beta-blockers.
Table 1: Performance Characteristics of a Validated UHPLC-MS/MS Method for this compound [1]
| Parameter | Result |
| Limit of Detection (LOD) | 0.02 - 1.2 ppb |
| Limit of Quantification (LOQ) | 2 - 20 ppb |
| Accuracy (% Recovery) | 64.1% - 113.3% |
| Precision (R) | 0.9978 - 0.9999 |
Table 2: Comparison of Analytical Methods for Nitrosamine Impurities in Beta-Blockers
| Analyte | Drug Substance | Method | Limit of Quantification (LOQ) |
| This compound | Bisoprolol Fumarate | UHPLC-MS/MS | 2 - 20 ppb[1] |
| N-Nitroso-propranolol | Propranolol HCl | LC-MS/MS | 0.01 ng/mL[2] |
| N-Nitroso-atenolol | Atenolol | LC-MS/MS | 0.5 ng/mL (0.75 ng/mg)[3] |
| N-Nitroso-betaxolol | Betaxolol HCl | LC-MS/MS | 0.014 ppm[4] |
Experimental Protocols
A detailed methodology for the validated UHPLC-MS/MS quantification of this compound is provided below. This protocol is based on the published method and serves as a reference for laboratory implementation.[1]
1. Sample Preparation:
-
Accurately weigh and dissolve the bisoprolol fumarate active pharmaceutical ingredient (API) in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the sample to a final concentration appropriate for the calibration range.
-
Filter the sample solution through a 0.22 µm filter before injection.
2. UHPLC-MS/MS System and Conditions:
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography system.
-
Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: Methanol or Acetonitrile.[1]
-
Gradient Elution: A suitable gradient program to separate this compound from the drug substance and other impurities.
-
Flow Rate: As optimized for the separation.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: Typically 1-10 µL.
-
Mass Spectrometer: Tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored for quantification and confirmation.
3. Method Validation Parameters:
The method was validated according to regulatory guidelines, assessing the following parameters:[1]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Demonstrated by the regression coefficient (R) of the calibration curve.
-
Accuracy: Determined by the recovery of spiked samples.
-
Precision: Assessed at different levels (repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a pharmaceutical sample using UHPLC-MS/MS.
Caption: Workflow for this compound quantification.
This guide highlights the current state of analytical methodologies for the control of this compound. The presented UHPLC-MS/MS method offers high sensitivity and specificity, crucial for meeting the stringent regulatory requirements for nitrosamine impurity analysis.[1] The comparison with methods for other nitrosamines provides a broader context and valuable data for laboratories involved in the quality control of beta-blocker pharmaceuticals. The availability of high-purity reference standards is also a critical component for accurate quantification.[5] Further inter-laboratory studies would be beneficial to establish the reproducibility and robustness of these methods across different testing environments.
References
- 1. Ultra-high-speed liquid chromatography combined with mass spectrometry detection analytical methods for the determination of nitrosamine drug substance-related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination and Quantification of an N-nitroso-Betaxolol in the Betaxolol Hydrochloride Active Pharmaceutical Ingredient by LC-MS/MS [zenodo.org]
- 5. Buy High-Purity N-Nitroso Bisoprolol for Pharma Safety | Advent [adventchembio.com]
A comparative study of the genotoxic effects of N-nitroso derivatives of various beta-blockers.
A detailed examination of the genotoxic potential of N-nitroso derivatives of commonly prescribed beta-blockers reveals significant differences in their DNA-damaging capabilities. This guide provides a comparative overview of the genotoxicity of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The formation of N-nitroso compounds from beta-blocker drug substances is a significant safety concern due to the well-established carcinogenic potential of this class of compounds.[1][2] Recent studies have focused on evaluating the genotoxicity of these derivatives to better understand their risk to human health. This guide synthesizes the available data on the genotoxic effects of N-nitroso derivatives of several widely used beta-blockers, including propranolol, metoprolol, atenolol, oxprenolol, nadolol, and sotalol.
Comparative Genotoxicity: A Tabular Summary
The genotoxic potential of N-nitroso beta-blockers has been assessed in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, highlighting the differences in potency and the experimental systems in which these effects were observed.
Table 1: In Vitro Genotoxicity of N-Nitroso Beta-Blockers in Hepatocytes
| N-Nitroso Derivative | Test System | Genotoxic Effect | Effective Concentration Range (mM) | Species Specificity | Reference |
| NO-propranolol | Rat and Human Hepatocytes | DNA fragmentation and Unscheduled DNA Synthesis (UDS) | 0.01 - 0.1 | More active in human hepatocytes | [3][4] |
| NO-oxprenolol | Rat and Human Hepatocytes | DNA fragmentation and UDS | 0.03 - 1 | More active in rat hepatocytes | [3][4] |
| NO-atenolol | Rat and Human Hepatocytes | DNA fragmentation and UDS | 0.1 - 1 | More active in rat hepatocytes | [3][4][5][6] |
| NO-metoprolol | Rat and Human Hepatocytes | DNA fragmentation and UDS | 0.1 - 1 | - | [3][4][7][8] |
| NO-nadolol | Rat and Human Hepatocytes | DNA fragmentation and UDS | 0.3 - 3 | - | [3][4] |
| NO-sotalol | Rat and Human Hepatocytes | DNA fragmentation and UDS | 0.3 - 3 | - | [3][4] |
Table 2: Mutagenicity of N-Nitroso Propranolol (NNP) in the Ames Test
| Tester Strain | Metabolic Activation | Result | Effective Concentration (µ g/plate ) | Reference |
| TA1535 (Base pair substitution) | Hamster Liver S9 | Positive | Concentration-dependent | [9][10] |
| TA100 (Base pair substitution) | Hamster Liver S9 | Positive | Concentration-dependent | [9][10] |
| TA98 (Frameshift) | Hamster Liver S9 | Positive | Concentration-dependent | [9][10] |
| TA1535, TA100, TA98 | Rat Liver S9 | Positive (less effective than hamster S9) | - | [9][10] |
Table 3: In Vitro Genotoxicity of N-Nitroso Propranolol (NNP) in Human Cells
| Cell Line | Assay | Metabolic Activation | Result | Reference |
| TK6 | Micronucleus Assay | Hamster Liver S9 | Positive | [9][10] |
| TK6 | Gene Mutation Assay | Hamster Liver S9 | Positive | [9][10] |
| HepaRG | DNA Strand Breakage | - (metabolically competent) | Positive (concentration-dependent) | [9][10][11] |
| TK6 expressing human CYPs | Genotoxicity | CYP2C19 | Positive (identified as the most active enzyme) | [9][10] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and future research.
Hepatocyte DNA Damage Assays (Alkaline Elution and UDS)
This protocol, adapted from the work of Robbiano et al. (1991), was used to assess DNA fragmentation and repair synthesis in primary hepatocytes.[3][4]
-
Hepatocyte Isolation: Primary hepatocytes were isolated from rat liver or from human liver samples obtained from surgical biopsies.
-
Cell Culture and Treatment: Hepatocytes were cultured and exposed to various concentrations of the N-nitroso beta-blocker derivatives for 20 hours.
-
Alkaline Elution: To measure DNA fragmentation, the cells were lysed on a filter, and the DNA was eluted with an alkaline solution. The rate of elution is proportional to the number of DNA strand breaks.
-
Unscheduled DNA Synthesis (UDS): To measure DNA repair, cells were treated with the test compound in the presence of tritiated thymidine ([³H]TdR). The incorporation of [³H]TdR into the DNA of non-S-phase cells was measured by autoradiography as an indicator of DNA repair synthesis.
Ames Test for Mutagenicity
The bacterial reverse mutation assay (Ames test) was employed to evaluate the mutagenic potential of N-nitroso propranolol.[9][10]
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, and TA1535 were used. These strains are histidine auxotrophs and are designed to detect different types of mutations.
-
Metabolic Activation: The test was conducted with and without an exogenous metabolic activation system (S9 fraction from hamster or rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains were exposed to various concentrations of NNP in the presence or absence of the S9 mix.
-
Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) was counted. A significant, dose-dependent increase in the number of revertants compared to the control indicates a mutagenic effect.
In Vitro Micronucleus and Gene Mutation Assays in Human TK6 Cells
These assays were conducted to assess the clastogenic and mutagenic potential of NNP in a human cell line.[9][10]
-
Cell Culture: Human lymphoblastoid TK6 cells were cultured in an appropriate medium.
-
Treatment: Cells were treated with NNP in the presence of hamster liver S9 for a specified period.
-
Micronucleus Assay: After treatment, cells were harvested and stained. The frequency of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes, was determined by microscopy.
-
Gene Mutation Assay: The assay measures mutations at the thymidine kinase (TK) gene locus. Following treatment, cells were cultured in the presence of a selective agent (e.g., trifluorothymidine) that is toxic to cells with a functional TK gene. The number of resistant colonies provides a measure of the mutation frequency.
Visualizing the Experimental Workflow and Metabolic Activation
The genotoxicity of N-nitroso beta-blockers is critically dependent on their metabolic activation into reactive electrophilic species that can interact with DNA. The following diagrams illustrate the general experimental workflow for assessing genotoxicity and the central role of metabolic activation.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. Formation of the N-nitroso derivatives of six beta-adrenergic-blocking agents and their genotoxic effects in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. N-Nitroso Atenolol | CAS 134720-04-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. N-Nitroso Metoprolol | CAS 138768-62-4 | Cayman Chemical | Biomol.com [biomol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hesiglobal.org [hesiglobal.org]
Evaluating the performance of different liquid chromatography columns for nitrosamine separation.
The accurate and reliable quantification of nitrosamine impurities in pharmaceutical products is of paramount importance due to their potential carcinogenic properties. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the primary analytical technique employed for this purpose. The choice of the HPLC column is a critical factor in achieving the desired sensitivity, selectivity, and resolution for the separation of various nitrosamine compounds from the active pharmaceutical ingredient (API) and other matrix components.[1] This guide provides an objective comparison of the performance of different liquid chromatography columns for nitrosamine separation, supported by experimental data to assist researchers, scientists, and drug development professionals in their selection process.
The Critical Role of the Stationary Phase in Nitrosamine Analysis
The ideal HPLC column for nitrosamine analysis should offer good retention for the often polar nitrosamine molecules, provide baseline separation from the API and other impurities, and produce symmetrical peak shapes.[1] Several stationary phases have been successfully utilized, each with distinct advantages depending on the specific nitrosamines of interest and the sample matrix.
Commonly used stationary phases include:
-
C18 (Octadecyl Silane): A versatile and widely used reversed-phase chemistry. While popular, standard C18 columns may not always provide sufficient retention for highly polar nitrosamines.[1][2] However, specialized C18 columns, such as the InertSustain AQ-C18 and XSelect HSS T3, are designed for enhanced retention of polar compounds and have demonstrated good performance in nitrosamine analysis.[1][3]
-
Phenyl-Hexyl: This stationary phase offers alternative selectivity to C18 columns due to π-π interactions between the phenyl rings of the stationary phase and the analytes. This can significantly enhance the resolution of certain nitrosamines from their parent APIs, as demonstrated in the separation of N-nitroso-nortriptyline (NNORT) and N-nitroso-sertraline (NSERT).[1][4]
-
Pentafluorophenyl (PFP): PFP columns provide a different selectivity profile compared to C18 phases and are particularly useful for the separation of positional isomers and halogenated compounds.[5] The Avantor® ACE® Excel 2 C18-PFP combines the selectivity of a PFP phase with the stability of a C18 ligand.[1] However, high-speed analysis on PFP columns may compromise the separation of highly polar nitrosamines.[2]
-
Porous Graphitic Carbon (PGC): Columns like the Supel™ Carbon LC utilize porous graphitic carbon particles, which have been shown to provide good reproducibility and peak asymmetry for the separation of a range of nitrosamines.[1][6]
-
Biphenyl: This stationary phase has been noted for its ability to provide better retention of N-nitrosodimethylamine (NDMA) compared to a standard C18 column.[7]
Performance Comparison of Different LC Columns
The following table summarizes the performance of various HPLC columns for the separation of different nitrosamine compounds, with data compiled from multiple sources.
| Column | Stationary Phase | Nitrosamines Analyzed | Key Performance Highlights | Reference |
| Phenyl-Hexyl Column | Phenyl-Hexyl | N-nitroso-nortriptyline (NNORT), N-nitroso-sertraline (NSERT) | Superior separation efficiency compared to a general-purpose C18 column, attributed to π-π interactions. For NNORT, the retention time (RT) gap with the API was 6.0 min with a resolution (Rs) of 44.13. For NSERT, the RT gap was 5.2 min with an Rs of 25.50. | [1][4] |
| General-Purpose C18 Column | C18 | N-nitroso-nortriptyline (NNORT), N-nitroso-sertraline (NSERT) | Less effective separation compared to the Phenyl-Hexyl column. For NNORT, the RT gap was 4.6 min with an Rs of 30.08. For NSERT, the RT gap was only 2.5 min with an Rs of 16.35, indicating inadequate separation. | [4] |
| InertSustain AQ-C18 HP | C18 (Optimized for polar compounds) | NDMA, NMOR, NDEA, NEIPA, NDIPA, NDPA, NDBA, NDPhA | Achieved separation of eight nitrosamines in a rapid 6-minute analysis with good peak shapes. Particularly effective for retaining highly polar nitrosamines. | [1][2] |
| Supel™ Carbon LC | Porous Graphitic Carbon | Six nitrosamines including NDEA, NDIPA, NDBA, NEIPA, NMBA, NMPA | Demonstrated good reproducibility and peak asymmetry (less than 2.0) for the six nitrosamines. Resolution for all compounds was greater than 1.5. | [1][6] |
| XSelect HSS T3 | C18 (High Strength Silica T3) | NDMA, NMBA, NDEA, NEIPA, NDIPA, NDBA in valsartan; NDMA in ranitidine | Successfully quantified six nitrosamine impurities in valsartan and NDMA in ranitidine with quantitation limits ranging from 10–20 ng/mL. | [1][3] |
| Avantor® ACE® UltraCore C18 | C18 | Eight nitrosamines in valsartan | Achieved high-resolution separation from the API. | [1] |
| Agilent InfinityLab Poroshell 120 EC-C18 | C18 | NDMA, NDEA, NMBA, NEIPA | Efficiently separated nitrosamines from pharmaceutical substances like Valsartan, Losartan, and Irbesartan. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are representative experimental protocols for nitrosamine analysis by LC-MS.
Protocol 1: Analysis of NNORT and NSERT using a Phenyl-Hexyl Column [4]
-
Sample Preparation: Standards of NNORT and NSERT were prepared at a concentration of 1 ppm.
-
Liquid Chromatography:
-
Column: Phenyl-Hexyl column
-
Mobile Phase: Not specified in the provided abstract.
-
Flow Rate: Not specified in the provided abstract.
-
Column Temperature: Not specified in the provided abstract.
-
-
Mass Spectrometry:
-
Detector: Tandem Mass Spectrometer (MS/MS)
-
Ionization Mode: Not specified in the provided abstract.
-
Protocol 2: High-Speed Analysis of Eight Nitrosamines using InertSustain AQ-C18 HP [2]
-
Sample Preparation: A standard mixture of eight nitrosamines (NDMA, NMOR, NDEA, NEIPA, NDIPA, NDPA, NDBA, NDPhA) at 1.0 mg/L each.
-
Liquid Chromatography:
-
Column: InertSustain AQ-C18 HP (3µm, 50 x 2.1 mm I.D.)
-
Mobile Phase: A) 0.1% HCOOH in CH3OH, B) 0.1% HCOOH in H2O
-
Gradient: Not specified in detail.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Detector: API 4000 Q TRAP
-
Ionization Mode: APCI, Positive, SRM
-
Protocol 3: Analysis of Six Nitrosamines using Supel™ Carbon LC [6]
-
Sample Preparation: A standard mixture of six nitrosamines (~20 mg/L each) in water with 0.1% TFA.
-
Liquid Chromatography:
-
Column: Supel™ Carbon LC (2.7 µm, 100 x 3.0 mm I.D.)
-
Mobile Phase: A) Water + 0.1% TFA, B) Acetonitrile + 0.1% TFA
-
Gradient: 0-0.5 min 2.5% B, in 4.5 min to 95% B, 2 min 95% B, 3 min at 2.5% B.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 90 °C
-
Detector: UV, 230 nm
-
Injection Volume: 5 µL
-
Experimental Workflow
The general workflow for the analysis of nitrosamines in pharmaceutical products using liquid chromatography is depicted in the following diagram.
Caption: General workflow for nitrosamine analysis by LC-MS/MS.
Conclusion
The selection of an appropriate HPLC column is a critical decision in the development of robust and reliable methods for nitrosamine analysis.[1] While traditional C18 columns are widely used, alternative stationary phases such as phenyl-hexyl, porous graphitic carbon, and specialized C18 chemistries for polar analytes can offer superior selectivity and retention for specific nitrosamine compounds.[1] The choice of column will ultimately depend on the specific nitrosamines being analyzed, the complexity of the sample matrix, and the desired chromatographic performance. It is recommended to screen several column chemistries during method development to identify the optimal conditions for a given analytical challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. glsciences.com [glsciences.com]
- 3. waters.com [waters.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 8. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Nitroso-bisoprolol: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of N-Nitroso-bisoprolol, ensuring laboratory safety, regulatory compliance, and environmental protection.
This compound, a nitrosamine impurity of the beta-blocker bisoprolol, requires stringent disposal procedures due to its potential carcinogenic properties.[1][2] This document provides detailed, step-by-step guidance for researchers, scientists, and drug development professionals on the proper management and disposal of this compound waste, aligning with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, a comprehensive disposal plan must be in place. All personnel handling this compound must be thoroughly trained on its potential hazards and the requisite safety measures.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory. Inspect gloves for any signs of degradation before use and change them immediately if contamination occurs.
-
Protective Clothing: A fully fastened laboratory coat or a disposable jumpsuit is required.
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles must be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used. All work with solid this compound should be conducted within a certified chemical fume hood.
Waste Classification and Segregation
This compound and any materials contaminated with it (e.g., pipette tips, gloves, empty containers, absorbent paper) must be classified as hazardous chemical waste.
-
Waste Segregation: Collect all waste streams containing this compound separately from other chemical and general laboratory waste.
-
Labeling: All waste containers must be clearly and securely labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.
Recommended Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. The primary and recommended method of disposal is through a licensed hazardous waste disposal company.
For Spills:
-
Evacuate and Secure: Immediately evacuate and secure the spill area.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.
-
Containment: For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum, avoiding dust generation.
-
Collection: Place all contaminated materials into a sealed, properly labeled hazardous waste container.
-
Decontamination: Thoroughly decontaminate the spill area with a suitable cleaning agent.
Chemical Degradation Protocol for N-Nitroso Compounds
For laboratories generating significant quantities of N-nitroso compound waste, a chemical degradation procedure can be employed to render the waste less hazardous prior to final disposal. The following protocol, adapted from a method proven effective for various N-nitroso compounds, describes destruction using an aluminum-nickel alloy.[3]
Objective: To achieve at least 99.98% destruction of the N-nitroso compound.[3]
Materials:
-
N-nitroso compound waste
-
Aluminum-nickel alloy powder
-
Sodium hydroxide (NaOH) solution
-
Suitable reaction vessel (e.g., round-bottom flask with a stirrer)
-
Fume hood
Procedure:
-
Dissolution: Dissolve the N-nitroso compound waste in a suitable solvent within the reaction vessel.
-
Reagent Addition: While stirring vigorously in a fume hood, slowly add the aluminum-nickel alloy powder to the solution.
-
Basification: Gradually add the sodium hydroxide solution to the mixture. The reaction is exothermic, so control the rate of addition to manage the temperature.
-
Reaction Time: Continue stirring the mixture until the reaction is complete. The completeness of the reaction can be monitored by appropriate analytical techniques, such as chromatography, to confirm the disappearance of the parent N-nitroso compound.[3]
-
Quenching and Neutralization: Once the reaction is complete, carefully quench any remaining reactive species and neutralize the solution as appropriate.
-
Disposal: The resulting solution, now containing significantly less hazardous degradation products, should still be disposed of as hazardous waste through a licensed disposal company, but with a reduced risk profile.
Disclaimer: This protocol is a general guideline for the degradation of N-nitroso compounds and has not been specifically validated for this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to determine the most appropriate and approved decontamination and disposal procedures.
Quantitative Data
The following table summarizes key chemical and physical properties of this compound.
| Property | Value | Reference |
| Chemical Name | N-(2-Hydroxy-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propyl)-N-isopropylnitrous amide | [4][5] |
| CAS Number | 2820170-76-9 | [1][4] |
| Molecular Formula | C18H30N2O5 | [1][4] |
| Molecular Weight | 354.44 g/mol | [1][6] |
| Purity | >95% | [4][6] |
| Stability | Stable for shipping at room temperature; limited shelf life. | [2][7] |
| Hazardous Decomposition Products | Irritating and/or toxic fumes or gases may be emitted under fire conditions. | [8] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. N-Nitroso Bisoprolol | Manasa Life Sciences [manasalifesciences.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 2820170-76-9 | LGC Standards [lgcstandards.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Buy High-Purity N-Nitroso Bisoprolol for Pharma Safety | Advent [adventchembio.com]
- 7. N-Nitroso Bisoprolol, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 8. cleanchemlab.com [cleanchemlab.com]
Safeguarding Researchers: A Comprehensive Guide to Handling N-Nitroso-bisoprolol
For Immediate Implementation: This document provides crucial safety protocols and logistical guidance for the handling and disposal of N-Nitroso-bisoprolol, a suspected carcinogen. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel, including researchers, scientists, and drug development professionals. This information is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS).
This compound is a nitrosamine impurity that can form during the synthesis, storage, or handling of Bisoprolol, a beta-blocker medication.[1] Like many N-nitroso compounds, it is recognized for its carcinogenic potential, necessitating stringent handling practices to minimize exposure.[2]
Hazard Communication
A clear understanding of the potential hazards is the foundation of safe laboratory practices.
| Hazard Classification | Description | Source |
| Carcinogenicity | Suspected of causing cancer. | [3] |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [3] |
| Organ Toxicity | May cause damage to organs through inhalation. | [3] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [3] |
| Flammability | The solution is a highly flammable liquid and vapor. | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to prevent exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves for enhanced protection.[4][5] Butyl rubber or SilverShield gloves may offer additional protection for concentrated solutions.[4] Gloves must be inspected for tears or punctures before each use. Remove and replace gloves immediately if contamination occurs. Never wash or reuse disposable gloves. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Tightly fitting safety goggles are the minimum requirement.[6] A face shield must be worn over safety goggles when there is a risk of splashing, such as during solution preparation or transfer of large volumes. |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, knee-length lab coat made of a chemical-resistant material is required. Ensure the lab coat is fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95 respirator or higher should be worn for procedures that may generate aerosols or dusts.[4] For handling volatile solutions or in case of a spill, a respirator with an organic vapor cartridge is necessary. A proper fit test is required before use. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing the risk of exposure during the handling of this compound.
1. Designated Work Area:
-
All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4]
-
The work area should be clearly marked with warning signs indicating the presence of a carcinogen.
2. Preparation:
-
Before beginning any work, ensure that all necessary PPE is readily available and in good condition.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.
-
Review the Safety Data Sheet (SDS) for this compound.
3. Handling:
-
Weighing: If handling a solid form, weigh the material on a tared container within the chemical fume hood. Use anti-static measures if necessary.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Transfers: Use a calibrated pipette or syringe for liquid transfers. Avoid pouring whenever possible.
4. Post-Handling:
-
Decontamination: All surfaces and equipment that may have come into contact with this compound must be decontaminated. A solution of 1:1 hydrobromic acid and acetic acid can be used to destroy nitrosamines, followed by a thorough cleaning with soap and water.[7] Alternatively, exposure to UV light can also degrade nitrosamines.[7]
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
References
- 1. nj.gov [nj.gov]
- 2. NIOSH Chemical Carcinogen Policy | NIOSH | CDC [cdc.gov]
- 3. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
